molecular formula C8H8N2O3 B085905 3'-Nitroacetanilide CAS No. 122-28-1

3'-Nitroacetanilide

Cat. No.: B085905
CAS No.: 122-28-1
M. Wt: 180.16 g/mol
InChI Key: KFTYNYHJHKCRKU-UHFFFAOYSA-N
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Description

3'-Nitroacetanilide, also known as this compound, is a useful research compound. Its molecular formula is C8H8N2O3 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99339. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Acetanilides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-nitrophenyl)acetamide
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InChI

InChI=1S/C8H8N2O3/c1-6(11)9-7-3-2-4-8(5-7)10(12)13/h2-5H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KFTYNYHJHKCRKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5059539
Record name Acetamide, N-(3-nitrophenyl)-
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Molecular Weight

180.16 g/mol
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CAS No.

122-28-1
Record name N-(3-Nitrophenyl)acetamide
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Record name m-Nitroacetanilide
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Record name 3'-Nitroacetanilide
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Record name Acetamide, N-(3-nitrophenyl)-
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Record name 3'-nitroacetanilide
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Record name 3'-NITROACETANILIDE
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Foundational & Exploratory

A Comprehensive Technical Guide to 3'-Nitroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3'-Nitroacetanilide, a key chemical intermediate. This document outlines its chemical and physical properties, experimental protocols for its synthesis, and its role in significant chemical transformations.

Core Properties of this compound

This compound, with the CAS Number 122-28-1 , is a nitro compound of significant interest in organic synthesis.[1][2] Its chemical structure consists of an acetanilide (B955) molecule with a nitro group substituted at the meta position of the phenyl ring.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 122-28-1[1][2][3][4]
Molecular Formula C₈H₈N₂O₃[1][2][3][4]
Molecular Weight 180.16 g/mol [1][2][5]
Melting Point 151-158 °C[3][6]
Boiling Point 379 °C at 760 mmHg
Density 1.34 g/cm³
Flash Point 183 °C
Solubility Sparingly soluble in hot water; freely soluble in chloroform (B151607) and nitrobenzene; practically insoluble in ether.[6]
Appearance White needle crystal or brown powder.[3][4]

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution reaction of acetanilide.[1] The following protocol details the nitration of acetanilide to yield this compound.

Materials:
  • Acetanilide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Glacial Acetic Acid

  • Crushed Ice

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, round-bottom flask)

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:
  • Dissolution of Acetanilide: In a round-bottom flask, dissolve the desired amount of acetanilide in glacial acetic acid. Gentle warming may be applied to facilitate dissolution.[7]

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated sulfuric acid to concentrated nitric acid.[7] This mixture should be prepared in an ice bath to control the exothermic reaction and maintain a low temperature.[7][8]

  • Nitration Reaction: Cool the acetanilide solution in an ice bath. Slowly add the cold nitrating mixture dropwise to the acetanilide solution with continuous and vigorous stirring.[1][7][8] It is crucial to maintain the reaction temperature below 20°C to prevent over-nitration and side product formation.[1]

  • Reaction Completion: After the complete addition of the nitrating mixture, allow the reaction to proceed at room temperature with continued stirring for a designated period (e.g., 10-30 minutes) to ensure completion.[8][9]

  • Precipitation of the Product: Pour the reaction mixture slowly onto a large volume of crushed ice.[1][7] This will cause the crude this compound to precipitate out of the solution.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acids.[1][7] The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final, purified this compound.[1][8]

Logical Workflow: Synthesis Pathway

The following diagram illustrates the synthetic pathway for the preparation of this compound from Acetanilide.

Synthesis_Pathway Acetanilide Acetanilide Reaction_Vessel Reaction at < 20°C Acetanilide->Reaction_Vessel Nitrating_Mixture Nitrating Mixture (HNO₃ + H₂SO₄) Nitrating_Mixture->Reaction_Vessel Nitroacetanilide This compound Reaction_Vessel->Nitroacetanilide Electrophilic Aromatic Substitution

Synthesis of this compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is a precursor in some synthetic routes to produce paracetamol (acetaminophen), a widely used analgesic and antipyretic drug.[1] This involves the reduction of the nitro group to an amino group, followed by further chemical modifications.[1]

Safety and Handling

This compound is considered a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[5][10] It may also cause an allergic skin reaction.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[10][11] All work should be conducted in a well-ventilated area or a fume hood.[11] Store the compound in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[10][11]

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS before handling this compound.

References

3'-Nitroacetanilide molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3'-Nitroacetanilide: Molecular Properties

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This technical guide focuses on this compound, a compound often utilized as a building block in various synthetic applications.

Core Molecular Data

This compound, also known as N-(3-nitrophenyl)acetamide, is an organic compound with the chemical formula C8H8N2O3.[1][2][3][4] Its molecular weight is approximately 180.16 g/mol .[1][2][4][5] A summary of its key molecular identifiers is presented in the table below.

PropertyValue
Molecular Formula C8H8N2O3
Molecular Weight 180.16 g/mol [1][2][4][5]
CAS Number 122-28-1[1][2]
Empirical Formula (Hill Notation) C8H8N2O3

Logical Relationship of Molecular Information

The following diagram illustrates the relationship between the compound's name, its chemical formula, and its calculated molecular weight.

Figure 1: Molecular Properties of this compound This compound This compound C8H8N2O3 C8H8N2O3 This compound->C8H8N2O3 has formula 180.16 g/mol 180.16 g/mol C8H8N2O3->180.16 g/mol results in

Caption: Relationship between compound name, formula, and molecular weight.

References

A Technical Guide to the Solubility of 3'-Nitroacetanilide in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3'-Nitroacetanilide (m-nitroacetanilide), a key intermediate in the synthesis of various dyes and pharmaceuticals. While extensive quantitative solubility data for its ortho- and para-isomers are available, detailed numerical data for this compound is less prevalent in publicly accessible literature. This guide summarizes the available qualitative solubility information, furnishes a detailed experimental protocol for determining precise solubility, and presents a logical workflow for this process.

Core Concepts in Solubility

The solubility of a solid compound like this compound in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound, arising from its nitro (-NO2) and acetamido (-NHCOCH3) functional groups, as well as the aromatic ring, dictates its interaction with various solvents.

Qualitative Solubility Profile of this compound

Based on available literature, the solubility of this compound in common laboratory solvents can be summarized as follows. This data is qualitative and provides a general understanding of its behavior.

Solvent ClassCommon SolventsObserved Solubility
Halogenated ChloroformFreely Soluble[1][2]
Aromatic NitrobenzeneFreely Soluble[1][2]
Alcohols EthanolSoluble[2]
Hot MethanolAlmost Transparent[3]
Water Hot WaterSparingly Soluble[1][2]
Cold WaterPractically Insoluble[1]
Ethers Diethyl EtherPractically Insoluble[1][2]

It is also described as having moderate solubility in common organic solvents.[4]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data for this compound, the following isothermal shake-flask method is recommended. This is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected solvent (analytical grade)

  • Scintillation vials or other sealable glass containers

  • Constant temperature water bath or incubator with shaking capabilities

  • Analytical balance (readable to at least 0.1 mg)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

    • Pipette a known volume of the desired solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature.

    • Allow the mixtures to shake for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the solution through a syringe filter into a clean, tared vial to remove any undissolved solid particles.

  • Analysis:

    • Determine the concentration of this compound in the filtered solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

      • For HPLC/UV-Vis: A calibration curve must be prepared using standard solutions of known this compound concentrations in the same solvent.

    • Alternatively, the mass of the solute can be determined gravimetrically by evaporating the solvent from a known volume of the filtered solution and weighing the remaining solid.

  • Data Calculation:

    • Calculate the solubility in desired units (e.g., g/100 mL, mol/L).

Experimental Workflow for Solubility Determination

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis cluster_result Result prep_solid Weigh excess This compound mix Combine solid and solvent in sealed vial prep_solid->mix prep_solvent Measure known volume of solvent prep_solvent->mix equilibrate Shake at constant temperature for 24-72h mix->equilibrate settle Allow excess solid to settle equilibrate->settle withdraw Withdraw supernatant with pre-warmed syringe settle->withdraw filter Filter through 0.45 µm syringe filter withdraw->filter analyze Determine concentration (HPLC, UV-Vis, or Gravimetric) filter->analyze calculate Calculate solubility (g/100mL, mol/L) analyze->calculate

Caption: Experimental workflow for the quantitative determination of this compound solubility.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution in the Synthesis of 3'-Nitroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 3'-nitroacetanilide, a key intermediate in various chemical syntheses, via electrophilic aromatic substitution. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the reaction mechanism, experimental protocols, and relevant quantitative data.

Introduction

The nitration of acetanilide (B955) to form this compound is a classic example of an electrophilic aromatic substitution (SEAr) reaction. In this process, an electrophile replaces a hydrogen atom on the aromatic ring. The acetamido group (-NHCOCH₃) of acetanilide is an activating, ortho-, para-directing group. However, under the strongly acidic conditions of the nitration reaction, the lone pair of electrons on the nitrogen atom is protonated, converting the activating group into a deactivating, meta-directing group. This leads to the formation of the meta-substituted product, this compound.

The reaction is typically carried out using a nitrating mixture, which is a combination of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in this reaction.[1][2]

Reaction Mechanism

The electrophilic aromatic substitution reaction for the synthesis of this compound proceeds through a well-established three-step mechanism:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, leading to the formation of the nitronium ion (NO₂⁺), a potent electrophile.[3][4]

  • Electrophilic Attack: The electron-rich aromatic ring of the protonated acetanilide attacks the nitronium ion. This step is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][5]

  • Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.[3][6]

reaction_mechanism cluster_main_path reagents HNO₃ + H₂SO₄ nitronium NO₂⁺ (Nitronium Ion) reagents->nitronium Generation of Electrophile arenium Arenium Ion (Sigma Complex) acetanilide Acetanilide (Protonated) acetanilide->arenium Electrophilic Attack (Rate-determining) acetanilide->arenium product This compound arenium->product Deprotonation arenium->product h3o H₃O⁺ base HSO₄⁻ / H₂O

Figure 1: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

The following is a detailed methodology for the laboratory synthesis of this compound.

Materials:

  • Acetanilide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Glacial Acetic Acid (CH₃COOH)[7]

  • Crushed Ice

  • Distilled Water

  • Ethanol (for recrystallization)[7]

Equipment:

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Stirring rod

  • Ice bath

  • Buchner funnel and filter flask

  • Melting point apparatus

Procedure:

  • Preparation of the Acetanilide Solution: In a clean and dry Erlenmeyer flask, dissolve a known quantity of acetanilide in glacial acetic acid. Gentle warming may be required to facilitate dissolution.[7] Once dissolved, cool the solution in an ice bath.

  • Addition of Sulfuric Acid: While keeping the flask in the ice bath, slowly and carefully add concentrated sulfuric acid to the acetanilide solution with constant stirring. This is an exothermic process, and the temperature should be monitored.[7]

  • Preparation of the Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid. This mixture should also be cooled in an ice bath.[8]

  • Nitration: Add the cold nitrating mixture dropwise to the cold acetanilide solution with continuous and vigorous stirring. It is crucial to maintain a low temperature (typically below 20°C) throughout the addition to prevent dinitration and other side reactions.[7][9]

  • Reaction Completion and Precipitation: After the addition is complete, allow the reaction mixture to stand at room temperature for a specified period to ensure the reaction goes to completion. Then, pour the reaction mixture slowly onto a large amount of crushed ice with stirring. The crude this compound will precipitate out as a solid.[7]

  • Isolation and Washing: Collect the precipitated product by vacuum filtration using a Buchner funnel. Wash the solid product thoroughly with cold water to remove any residual acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain a product with high purity.[7]

  • Drying and Characterization: Dry the purified crystals and determine the yield and melting point. The purity can be further assessed using techniques like Thin Layer Chromatography (TLC) and spectroscopy (IR, NMR).

experimental_workflow start Start dissolve Dissolve Acetanilide in Glacial Acetic Acid start->dissolve add_h2so4 Add Concentrated H₂SO₄ (in ice bath) dissolve->add_h2so4 nitration Add Nitrating Mixture Dropwise (maintain low temperature) add_h2so4->nitration prepare_nitrating Prepare Nitrating Mixture (HNO₃ + H₂SO₄, cooled) prepare_nitrating->nitration stand Allow to Stand at Room Temperature nitration->stand precipitate Pour onto Crushed Ice stand->precipitate filter_wash Vacuum Filtration and Washing with Cold Water precipitate->filter_wash recrystallize Recrystallize from Ethanol filter_wash->recrystallize dry_characterize Dry and Characterize (Yield, MP, Spectroscopy) recrystallize->dry_characterize end End dry_characterize->end

Figure 2: Experimental workflow for the synthesis of this compound.

Quantitative Data

The efficiency and success of the synthesis are evaluated based on several quantitative parameters. The following table summarizes typical data obtained from the synthesis of this compound.

ParameterTypical Value/RangeReference
Reactant Ratios
Acetanilide : Nitric Acid : Sulfuric AcidVaries, e.g., 1:0.6:3 (by volume)[10]
Reaction Conditions
Temperature0 - 20 °C[7][10]
Reaction Time20 minutes to 1 hour[10]
Product Characteristics
Theoretical YieldDependent on starting material quantity-
Actual Yield60-85%[7]
Melting Point (Crude)Varies, lower than pure product-
Melting Point (Recrystallized)155 °C[7]
Spectroscopic Data
¹H NMR (DMSO-d₆, ppm)δ 10.4 (s, 1H, NH), 8.63 (s, 1H), 7.90 (d, 1H), 7.60 (t, 1H), 2.12 (s, 3H, CH₃)[11]
¹³C NMR (ppm)Data available in spectral databases[12]
IR (KBr, cm⁻¹)~3300 (N-H stretch), ~1670 (C=O stretch), ~1545 & ~1345 (N=O stretch)[13]

Safety Precautions

  • Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The nitration reaction is exothermic. Proper temperature control is essential to prevent runaway reactions.

  • Nitroaromatic compounds are toxic and can be absorbed through the skin. Avoid direct contact.

Conclusion

The synthesis of this compound through electrophilic aromatic substitution is a fundamental and illustrative reaction in organic chemistry. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and adherence to safety precautions are paramount for a successful and safe synthesis. The quantitative data provided serves as a benchmark for researchers to evaluate their experimental outcomes. This guide provides the necessary in-depth information for the successful synthesis and characterization of this compound in a research setting.

References

role of sulfuric acid in 3'-Nitroacetanilide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of 3'-Nitroacetanilide and the Role of Sulfuric Acid

Introduction

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in various chemical and pharmaceutical applications. A common misconception is that this compound can be synthesized directly via the nitration of acetanilide (B955). However, the acetamido group (-NHCOCH₃) of acetanilide is an ortho, para-directing group in electrophilic aromatic substitution reactions. Consequently, the direct nitration of acetanilide predominantly yields 4'-Nitroacetanilide (the para isomer) and 2'-Nitroacetanilide (the ortho isomer).[1]

The correct and efficient synthesis of this compound is achieved through the acetylation of 3-nitroaniline (B104315). This guide will first elucidate the fundamental role of sulfuric acid in the widely-practiced nitration of acetanilide to produce the ortho and para isomers. Subsequently, it will detail the correct synthetic pathway for this compound, highlighting the catalytic role of sulfuric acid in the acetylation of an amine.

The Role of Sulfuric Acid in Aromatic Nitration

In the context of electrophilic aromatic substitution, such as the nitration of acetanilide, sulfuric acid plays a crucial dual role as both a catalyst and a dehydrating agent.[2] Its primary function is to facilitate the generation of the potent electrophile, the nitronium ion (NO₂⁺), from nitric acid.[3][4]

The reaction between concentrated sulfuric acid and nitric acid is an acid-base reaction where sulfuric acid, being the stronger acid, protonates nitric acid. The protonated nitric acid is unstable and readily loses a molecule of water to form the linear and highly electrophilic nitronium ion.

The overall reaction is as follows: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

This equilibrium generates the necessary electrophile for the subsequent attack by the electron-rich aromatic ring.

Caption: Formation of the nitronium ion from nitric and sulfuric acid.

Synthesis of 2'- and 4'-Nitroacetanilide via Nitration of Acetanilide

While this pathway does not yield the target 3'-isomer, understanding it is fundamental to grasping the principles of electrophilic aromatic substitution and the directing effects of substituents. The acetamido group activates the benzene (B151609) ring and directs the incoming nitronium ion to the ortho and para positions. The para product is typically the major isomer due to reduced steric hindrance compared to the ortho position.

Reaction Mechanism: Ortho/Para Nitration of Acetanilide

The mechanism involves the nucleophilic attack of the electron-rich benzene ring of acetanilide on the nitronium ion, forming a resonance-stabilized carbocation known as the sigma complex or arenium ion. A subsequent deprotonation by a weak base (like water or the bisulfate ion) restores the aromaticity of the ring, yielding the final product.

Ortho_Para_Nitration Acetanilide Acetanilide Sigma_Complex Sigma Complex (Resonance Stabilized) Acetanilide->Sigma_Complex Nucleophilic Attack Nitronium NO₂⁺ Nitronium->Sigma_Complex Para_Product 4'-Nitroacetanilide (Major Product) Sigma_Complex->Para_Product -H⁺ (Deprotonation) Ortho_Product 2'-Nitroacetanilide (Minor Product) Sigma_Complex->Ortho_Product -H⁺ (Deprotonation) Base HSO₄⁻ / H₂O

Caption: Electrophilic aromatic substitution mechanism for acetanilide nitration.

Experimental Protocol: Nitration of Acetanilide

This protocol is representative for the synthesis of 4'-Nitroacetanilide.[1]

  • Dissolution: In a 100 mL beaker, dissolve 2.5 g of finely powdered acetanilide in 2.5 mL of glacial acetic acid.

  • Acidification: Carefully add 5.0 mL of concentrated sulfuric acid to the mixture while stirring. The solution will become warm.

  • Cooling: Cool the solution to between 0-5 °C in an ice-salt bath.

  • Nitrating Mixture Preparation: In a separate test tube, prepare the nitrating mixture by carefully adding 1.5 mL of concentrated nitric acid to 1.0 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the cooled acetanilide solution with constant stirring. It is critical to maintain the reaction temperature below 10 °C throughout the addition.

  • Reaction Time: After the addition is complete, allow the reaction mixture to stand at room temperature for approximately one hour.

  • Precipitation: Pour the reaction mixture slowly into a beaker containing 50 g of crushed ice and stir. The crude product will precipitate.

  • Isolation and Washing: Collect the solid product by vacuum filtration. Wash the crystals thoroughly with cold water to remove any residual acid.

  • Recrystallization: Purify the crude product by recrystallization from hot ethanol (B145695) to separate the major para-isomer from the more soluble ortho-isomer.

  • Drying: Dry the purified crystals and determine the yield.

Correct Synthesis of this compound via Acetylation of 3-Nitroaniline

The synthesis of this compound is properly achieved by the N-acetylation of 3-nitroaniline using an acetylating agent such as acetic anhydride (B1165640). In this reaction, sulfuric acid can be employed as a catalyst.

Role of Sulfuric Acid in Acid-Catalyzed Acetylation

In the acetylation of an amine with acetic anhydride, a Brønsted acid catalyst like sulfuric acid enhances the rate of reaction. The acid protonates one of the carbonyl oxygen atoms of the acetic anhydride.[5] This protonation increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of 3-nitroaniline.

Acetylation_Mechanism Acetic_Anhydride Acetic Anhydride Protonated_Anhydride Protonated Anhydride (Activated Electrophile) Acetic_Anhydride->Protonated_Anhydride H_plus H⁺ (from H₂SO₄) H_plus->Protonated_Anhydride Protonation Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Anhydride->Tetrahedral_Intermediate Nitroaniline 3-Nitroaniline Nitroaniline->Tetrahedral_Intermediate Nucleophilic Attack Product This compound Tetrahedral_Intermediate->Product Collapse & Deprotonation

Caption: Mechanism of acid-catalyzed acetylation of 3-nitroaniline.

Experimental Protocol: Acetylation of 3-Nitroaniline

This protocol describes a general method for the acid-catalyzed acetylation of an aromatic amine.

  • Reactant Setup: In a round-bottom flask, add 5.0 g of 3-nitroaniline.

  • Acetylation: Add 6.0 mL of acetic anhydride to the flask.

  • Catalyst Addition: While swirling the flask, cautiously add 2-3 drops of concentrated sulfuric acid.

  • Heating: Gently heat the reaction mixture on a water bath at approximately 60-70°C for 15-20 minutes.

  • Precipitation: Carefully pour the warm reaction mixture into a beaker containing 50 mL of ice-cold water. Stir the mixture vigorously to induce precipitation of the product.

  • Isolation: Collect the solid this compound by vacuum filtration and wash the crystals with cold water.

  • Purification: If necessary, recrystallize the product from an ethanol/water mixture to obtain a purified solid.

  • Drying: Dry the purified product and determine the melting point and yield.

Experimental Workflow: this compound Synthesis

workflow cluster_reactants Reactants & Catalyst cluster_process Process cluster_product Final Product A 3-Nitroaniline D Mix & Gentle Heating (60-70°C, 20 min) A->D B Acetic Anhydride B->D C Conc. H₂SO₄ (catalyst) C->D E Precipitation in Ice-Cold Water D->E F Vacuum Filtration & Washing E->F G Recrystallization (Ethanol/Water) F->G H Pure this compound G->H

Caption: Workflow for the synthesis of this compound.

Data Presentation

The physicochemical properties of the nitroacetanilide isomers are summarized below for comparison.

Property2'-Nitroacetanilide (ortho)This compound (meta)4'-Nitroacetanilide (para)
Molecular Formula C₈H₈N₂O₃C₈H₈N₂O₃[6]C₈H₈N₂O₃[7]
Molar Mass ( g/mol ) 180.16180.16[6]180.16[7]
Appearance Yellow solidBeige / White needle crystal[6][8]White-green to yellow solid[7][9]
Melting Point (°C) 92-94154-158[6][10]215-217[7][9]
Synthesis Yield (%) Minor productTypically high~66-82%[11][12]

Conclusion

Sulfuric acid is a versatile and critical reagent in the chemistry of nitroacetanilides. In the context of direct nitration of acetanilide, it serves as the catalyst to generate the necessary nitronium ion electrophile, leading to the formation of ortho and para isomers. For the targeted synthesis of this compound, which proceeds via the acetylation of 3-nitroaniline, sulfuric acid acts as an effective catalyst by activating the acetylating agent, acetic anhydride. This guide clarifies the correct synthetic methodologies and underscores the nuanced yet pivotal roles of sulfuric acid, providing essential information for researchers and professionals in drug development and chemical synthesis.

References

An In-depth Technical Guide to the Structural Isomers of 3'-Nitroacetanilide: Nomenclature, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of 3'-Nitroacetanilide, with a focus on their nomenclature, physicochemical properties, and detailed experimental protocols for their synthesis and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Introduction to Nitroacetanilide Isomers

Nitroacetanilide, with the chemical formula C₈H₈N₂O₃ and a molecular weight of 180.16 g/mol , exists as three structural isomers depending on the position of the nitro group (-NO₂) on the phenyl ring relative to the acetamido group (-NHCOCH₃).[1] These isomers are 2-nitroacetanilide (ortho-), this compound (meta-), and 4-nitroacetanilide (para-). The position of the nitro group significantly influences the physical and chemical properties of each isomer, making their individual synthesis and characterization crucial for various applications, including in the synthesis of dyes and pharmaceuticals.[1][2]

Nomenclature and Structural Information

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the three isomers is as follows:

  • 2-Nitroacetanilide: N-(2-nitrophenyl)acetamide

  • This compound: N-(3-nitrophenyl)acetamide[3]

  • 4-Nitroacetanilide: N-(4-nitrophenyl)acetamide[4]

The structural formulas and corresponding CAS Registry Numbers are provided in the table below.

IsomerStructureIUPAC NameCAS Registry Number
2-Nitroacetanilide2-Nitroacetanilide Structure
N-(2-nitrophenyl)acetamide552-32-9[5]this compoundthis compound StructureN-(3-nitrophenyl)acetamide122-28-1[3]4-Nitroacetanilide4-Nitroacetanilide StructureN-(4-nitrophenyl)acetamide104-04-1[2]

Physicochemical Properties

The physical properties of the nitroacetanilide isomers vary significantly due to the differences in their molecular symmetry and intermolecular forces. These properties are summarized in the table below.

Property2-NitroacetanilideThis compound4-Nitroacetanilide
Appearance Yellow leaflets[5]Leaflets[5]Prisms[5]
Melting Point (°C) 93-94[5]151-153[5]214-216[5]
Solubility in Water Moderately soluble in cold water, freely soluble in boiling water[5]Sparingly soluble in hot water[5]Almost insoluble in cold water, soluble in hot water[5]
Solubility in Organic Solvents Soluble in chloroform (B151607), alcohol, and ether[5]Freely soluble in chloroform and nitrobenzene; practically insoluble in ether[5]Soluble in alcohol and ether[5]
Density (g/cm³) 1.42[5]Not readily available1.34[2]

Experimental Protocols

Synthesis of Nitroacetanilide Isomers

The primary method for synthesizing nitroacetanilide isomers is the electrophilic aromatic substitution reaction of acetanilide (B955) with a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid. This reaction yields a mixture of ortho and para isomers as the major products, with the para isomer being predominant due to the steric hindrance at the ortho position caused by the bulky acetamido group.[6] The formation of the meta isomer is generally not favored under these conditions.

Logical Workflow for Synthesis and Separation:

Synthesis and Separation of Nitroacetanilide Isomers Acetanilide Acetanilide Nitration Nitration (HNO₃, H₂SO₄) Acetanilide->Nitration IsomerMixture Mixture of o- and p-Nitroacetanilide Nitration->IsomerMixture Separation Separation by Recrystallization IsomerMixture->Separation o_Isomer 2-Nitroacetanilide (in filtrate) Separation->o_Isomer Soluble in ethanol p_Isomer 4-Nitroacetanilide (crystals) Separation->p_Isomer Less soluble in ethanol

Caption: General workflow for the synthesis and separation of ortho and para nitroacetanilide isomers.

Detailed Protocol for the Preparation of p-Nitroacetanilide:

  • Dissolution of Acetanilide: In a 100 cm³ beaker, dissolve 2.5 g (0.0185 mol) of finely powdered acetanilide in 2.5 cm³ of glacial acetic acid.

  • Addition of Sulfuric Acid: With constant stirring, add 5 cm³ of concentrated sulfuric acid. The mixture will become warm and form a clear solution.

  • Cooling: Cool the solution to 0-2°C in a freezing mixture of ice and salt.

  • Preparation of Nitrating Mixture: In a separate container, prepare a cold mixture of 1.5 cm³ of concentrated nitric acid and 1.0 cm³ of concentrated sulfuric acid.

  • Nitration: Slowly add the cold nitrating mixture to the acetanilide solution while maintaining the temperature below 10°C with continuous stirring.

  • Reaction Time: After the addition is complete, remove the reaction mixture from the freezing bath and let it stand at room temperature for one hour.

  • Precipitation: Pour the reaction mixture into 50 cm³ of cold water with stirring. The crude nitroacetanilide will precipitate.

  • Filtration and Washing: Allow the precipitate to stand for 15 minutes, then filter it under suction. Wash the solid with cold water until the washings are free of acid.

  • Recrystallization: Dissolve the crude product in a minimum amount of hot ethyl alcohol. Filter the hot solution if necessary. Allow the filtrate to cool, which will result in the crystallization of colorless crystals of p-nitroacetanilide. The ortho isomer, being more soluble, will remain in the filtrate.[6]

  • Drying: Filter the crystals, wash with a small amount of cold ethyl alcohol, and air-dry.

Synthesis of this compound:

The direct nitration of acetanilide does not yield significant amounts of the meta isomer. The synthesis of this compound is typically achieved through a multi-step process, often starting from m-nitroaniline, which is then acetylated.

Signaling Pathway for Synthesis of this compound:

Synthesis of this compound m_Nitroaniline m-Nitroaniline Acetylation Acetylation (e.g., Acetic Anhydride) m_Nitroaniline->Acetylation m_Isomer This compound Acetylation->m_Isomer

Caption: Synthetic pathway for this compound starting from m-nitroaniline.

Characterization of Isomers

Characterization of the synthesized isomers is crucial to confirm their identity and purity. The following spectroscopic techniques are commonly employed.

Spectroscopic Data Summary:

Isomer¹H NMR (δ, ppm) in DMSO-d₆¹³C NMR (δ, ppm)IR (cm⁻¹)Mass Spectrum (m/z)
2-Nitroacetanilide 2.15 (s, 3H), 7.3-7.9 (m, 4H), 9.8 (s, 1H)Not readily available in a comparable format~3300 (N-H), ~1680 (C=O), ~1520 & ~1350 (NO₂)180 (M⁺), 138, 92[7]
This compound 2.12 (s, 3H), 7.60 (t, 1H), 7.90 (d, 1H), 8.63 (s, 1H), 10.4 (s, 1H)[8]Not readily available in a comparable format~3300 (N-H), ~1700 (C=O), ~1530 & ~1350 (NO₂)180 (M⁺), 138, 92[2]
4-Nitroacetanilide 2.11 (s, 3H), 7.85 (d, 2H), 8.25 (d, 2H), 10.6 (s, 1H)24.1, 118.9, 125.1, 143.0, 145.2, 169.2~3300 (N-H), ~1690 (C=O), ~1510 & ~1340 (NO₂)180 (M⁺), 138, 108, 92[9]

Note: Spectroscopic data can vary slightly depending on the solvent and instrument used. The data presented here is a representative compilation from various sources.

Experimental Workflow for Characterization:

Characterization Workflow Synthesized_Product Synthesized Isomer Purity_Check Purity Assessment (TLC, Melting Point) Synthesized_Product->Purity_Check Structure_Confirmation Structural Elucidation Purity_Check->Structure_Confirmation NMR ¹H and ¹³C NMR Spectroscopy Structure_Confirmation->NMR IR IR Spectroscopy Structure_Confirmation->IR MS Mass Spectrometry Structure_Confirmation->MS Final_Characterization Confirmed Isomer Structure and Purity NMR->Final_Characterization IR->Final_Characterization MS->Final_Characterization

Caption: A typical experimental workflow for the characterization of synthesized nitroacetanilide isomers.

Conclusion

This technical guide has provided a detailed examination of the structural isomers of this compound. The distinct differences in their physical properties, arising from the varied positions of the nitro group, necessitate specific protocols for their synthesis and separation. The provided experimental procedures and spectroscopic data serve as a foundational resource for researchers in organic synthesis and drug development, enabling the precise synthesis and confident characterization of these important chemical intermediates.

References

A Comprehensive Technical Guide to N-(3-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Compound Identification and Structure

N-(3-nitrophenyl)acetamide, commonly referred to as 3'-nitroacetanilide or m-nitroacetanilide, is an organic compound classified as a nitro derivative of acetanilide.[1][2] Its identity is formally established by the Chemical Abstracts Service (CAS) number 122-28-1.[1][3][4] The compound's structure features a central benzene (B151609) ring substituted with an acetamide (B32628) group (-NHCOCH₃) and a nitro group (-NO₂) at the meta position relative to each other.[1]

The systematic IUPAC name for this compound is N-(3-nitrophenyl)acetamide .[1][3][5] Other synonyms include 3-Nitro-N-acetylaniline, N-Acetyl-m-nitroaniline, and Acetamide, N-(3-nitrophenyl)-.[3][6]

IdentifierValue
IUPAC Name N-(3-nitrophenyl)acetamide[1][3][5]
CAS Number 122-28-1[1][3][4]
Molecular Formula C₈H₈N₂O₃[1][4]
Canonical SMILES CC(=O)NC1=CC(=CC=C1)--INVALID-LINK--[O-][1][3][5]
InChI Key KFTYNYHJHKCRKU-UHFFFAOYSA-N[1][5]

Physicochemical Properties

N-(3-nitrophenyl)acetamide typically presents as a beige, brown, or yellowish crystalline powder or solid.[6][7] It is soluble in organic solvents like ethanol, chloroform, and nitrobenzene, slightly soluble in hot water, and has very limited solubility in ether and cold water.[6]

PropertyValueSource(s)
Molecular Weight 180.16 g/mol [1][4][8]
Appearance Beige to brown crystalline powder[7][8]
Melting Point 154-158 °C
Boiling Point 312.97 °C (estimated)
Density 1.340 g/cm³
XLogP3 1.5[8]
Topological Polar Surface Area 74.9 Ų[8]
Hydrogen Bond Donor Count 1[8]
Hydrogen Bond Acceptor Count 3[8]

Synthesis and Experimental Protocols

The most common laboratory synthesis of N-(3-nitrophenyl)acetamide involves the electrophilic aromatic substitution (nitration) of acetanilide. The acetamido group is an activating, ortho-, para-director. However, by performing the reaction at low temperatures, a significant amount of the meta-isomer can be produced alongside the ortho and para isomers. A more direct route involves the acetylation of m-nitroaniline with acetic anhydride (B1165640).[8]

Experimental Protocol: Acetylation of m-Nitroaniline

This method provides a regioselective route to the target compound.

Materials:

  • m-Nitroaniline

  • Acetic anhydride

  • Dichloromethane (B109758) (or other suitable solvent)

  • Saturated sodium carbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve m-nitroaniline (1.0 equivalent) in dichloromethane under an inert atmosphere.

  • Add acetic anhydride (1.2 equivalents) dropwise to the solution.

  • Stir the reaction mixture at room temperature until the starting material (m-nitroaniline) is completely consumed, which can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash with a saturated solution of sodium carbonate to neutralize any excess acetic acid.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the mixture to remove the drying agent.

  • Evaporate the solvent under reduced pressure to yield the crude N-(3-nitrophenyl)acetamide product.

  • The crude product can be further purified by recrystallization, typically from an ethanol-water mixture, to obtain a pure crystalline solid.[9]

Synthesis_Workflow cluster_setup Reaction Setup cluster_workup Workup & Purification reactants m-Nitroaniline + Acetic Anhydride setup Dissolve & Stir at Room Temp reactants->setup solvent Dichloromethane solvent->setup wash Wash with Na₂CO₃(aq) setup->wash Reaction Complete dry Dry with Na₂SO₄ wash->dry evap Evaporate Solvent dry->evap purify Recrystallize evap->purify product Pure N-(3-nitrophenyl)acetamide purify->product Application_Pathway cluster_transformation Chemical Transformation cluster_synthesis Further Synthesis start N-(3-nitrophenyl)acetamide reduction Reduction of Nitro Group (e.g., H₂, Pd/C or Sn/HCl) start->reduction intermediate 3-Aminoacetanilide (Intermediate) reduction->intermediate dyes Azo Dyes intermediate->dyes pharma Pharmaceuticals (e.g., API building blocks) intermediate->pharma

References

Health and Safety Information for 3'-Nitroacetanilide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health and safety information for 3'-Nitroacetanilide (CAS No. 122-28-1). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the potential hazards, handling procedures, and emergency responses associated with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements based on available data.[2][3]

GHS Hazard Statements:

  • H315: Causes skin irritation.[2][3]

  • H317: May cause an allergic skin reaction.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

Signal Word: Warning[1][2]

Pictogram: Irritant[2][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for safe handling, storage, and experimental design.

PropertyValue
Molecular Formula C8H8N2O3[4][5]
Molecular Weight 180.16 g/mol [2][4]
Appearance White to light yellow or brown powder/crystals[5][6]
Melting Point 154-158 °C[4][5][7]
Boiling Point 379 °C at 760 mmHg[4]
Flash Point 183 °C[4][5]
Density 1.34 g/cm³[4][5]
Solubility Soluble in chloroform (B151607) and nitrobenzene. Slightly soluble in hot water. Practically insoluble in ether.[5][8]
Vapor Pressure 6.04E-06 mmHg at 25°C[4][5]

Toxicological Information

While detailed experimental protocols for the toxicological studies of this compound are not publicly available in the searched literature, the primary toxicological effects are summarized below.

EffectDescription
Acute Toxicity No acute toxicity information is available for this product.[1]
Skin Corrosion/Irritation Causes skin irritation (Category 2).[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation (Category 2).[1][2]
Respiratory or Skin Sensitization May cause an allergic skin reaction.[2][3]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation (Category 3). The target organ is the respiratory system.[1][2]
Carcinogenicity The carcinogenic properties have not been fully investigated.[9]
Germ Cell Mutagenicity No data available.[10]
Reproductive Toxicity No data available.

Experimental Protocols

Detailed experimental methodologies for the toxicological assessments cited in the safety data sheets are not provided in the available resources. The classifications are based on data submitted to regulatory bodies like ECHA, but the full study reports are not accessible through standard searches.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risk of exposure.

Handling:

  • Avoid contact with skin and eyes.[1][11]

  • Do not breathe dust.[1][11]

  • Use only in a well-ventilated area or outdoors.[1][10]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1][10]

Storage:

  • Keep container tightly closed in a dry, cool, and well-ventilated place.[1][10]

  • Store locked up.[1][10]

  • Incompatible with strong oxidizing agents, strong acids, and strong bases.[1][9]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

TypeSpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][9]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1][12]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator. A dust mask of type N95 (US) is also recommended.[7][10]

First Aid Measures

In the event of exposure, follow these first aid procedures and seek medical attention.

Exposure RouteFirst Aid Measures
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention if you feel unwell.[1][9][10]
Skin Contact Wash off immediately with plenty of soap and water.[1] Remove and wash contaminated clothing before reuse.[1] If skin irritation or a rash occurs, get medical advice/attention.[10]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1][10]
Ingestion Clean mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[10][13]

Firefighting Measures

Suitable Extinguishing Media:

  • Water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[1][10]

Specific Hazards Arising from the Chemical:

  • When heated to decomposition, it may emit toxic fumes.[14]

  • Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]

Protective Equipment and Precautions for Firefighters:

  • As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1][9]

Accidental Release Measures

Personal Precautions:

  • Ensure adequate ventilation.[1][9]

  • Use personal protective equipment as required.[1][9]

  • Avoid dust formation.[10]

Environmental Precautions:

  • Do not let this chemical enter the environment.[1][9]

Methods for Containment and Cleaning Up:

  • Sweep up and shovel into suitable containers for disposal.[1][9]

  • Ventilate the area and wash the spill site after material pickup is complete.[14]

Diagrams

Emergency Response Workflow for this compound Exposure

ExposureWorkflow Exposure Exposure Event (Inhalation, Skin/Eye Contact, Ingestion) Assess Assess the Situation (Safety of Rescuer, Nature of Exposure) Exposure->Assess Inhalation Inhalation Assess->Inhalation SkinContact Skin Contact Assess->SkinContact EyeContact Eye Contact Assess->EyeContact Ingestion Ingestion Assess->Ingestion MoveToFreshAir Move to Fresh Air. Keep at rest. Inhalation->MoveToFreshAir WashWithSoap Wash with plenty of soap and water. Remove contaminated clothing. SkinContact->WashWithSoap RinseEyes Rinse cautiously with water for at least 15 minutes. Remove contact lenses if possible. EyeContact->RinseEyes RinseMouth Rinse mouth. Do NOT induce vomiting. Ingestion->RinseMouth SeekMedicalAttention Seek Immediate Medical Attention MoveToFreshAir->SeekMedicalAttention WashWithSoap->SeekMedicalAttention RinseEyes->SeekMedicalAttention RinseMouth->SeekMedicalAttention MonitorSymptoms Monitor for delayed symptoms. Treat symptomatically. SeekMedicalAttention->MonitorSymptoms

Caption: Workflow for handling an exposure incident involving this compound.

References

3'-Nitroacetanilide: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3'-Nitroacetanilide, an organic compound with the chemical formula C₈H₈N₂O₃, is a key intermediate in a multitude of organic synthesis applications.[1][2] Also known as N-(3-nitrophenyl)acetamide or m-nitroacetanilide, its strategic placement of a nitro group and an acetamido group on the benzene (B151609) ring makes it a versatile precursor for the synthesis of a wide array of more complex molecules.[2][3] This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and significant applications of this compound, with a particular focus on its role in the development of pharmaceuticals and dyes. The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to its application in synthesis. The compound typically appears as white to brown needle-like crystals or powder.[4][5]

PropertyValueSource
Molecular Formula C₈H₈N₂O₃[1][2]
Molecular Weight 180.16 g/mol [1][2]
Melting Point 154-158 °C[4][6]
Boiling Point 100 °C at 9.84 x 10⁻⁴ kPa[4]
CAS Number 122-28-1[1][2]
IUPAC Name N-(3-nitrophenyl)acetamide[1]
Solubility Soluble in chloroform (B151607) and nitrobenzene; slightly soluble in hot water; almost insoluble in ether.[4][4]
Appearance White needle crystal or brown powder.[4][5][4][5]

Synthesis of this compound

The most common method for the synthesis of this compound is through the electrophilic aromatic substitution of acetanilide (B955).[3] This reaction involves the nitration of the aromatic ring using a mixture of concentrated nitric and sulfuric acids.[3]

Experimental Protocol: Nitration of Acetanilide

This protocol outlines the laboratory-scale synthesis of this compound.

Materials:

  • Acetanilide

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃) or a mixture of concentrated HNO₃ and H₂SO₄

  • Crushed Ice

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve acetanilide in glacial acetic acid in a flask.[3]

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid while maintaining a low temperature (below 20°C).[3][7]

  • In a separate vessel, prepare the nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid, keeping the mixture cool.

  • Slowly add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature of the reaction mixture does not exceed 20°C.[7] Constant stirring is crucial during this step.

  • After the addition is complete, allow the reaction mixture to stand at room temperature for approximately 20-30 minutes to ensure the reaction goes to completion.[7][8]

  • Pour the reaction mixture over a generous amount of crushed ice to precipitate the crude this compound.[3][7]

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.[7]

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound crystals.[3]

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Acetanilide Acetanilide in Glacial Acetic Acid Reaction_Vessel Reaction at <20°C Acetanilide->Reaction_Vessel Nitrating_Mixture Nitrating Mixture (HNO3 + H2SO4) Nitrating_Mixture->Reaction_Vessel Precipitation Precipitation on Ice Reaction_Vessel->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound serves as a valuable precursor for the synthesis of various organic compounds, owing to the reactivity of its nitro and acetamido groups.

Synthesis of m-Nitroaniline

A primary application of this compound is its role as a starting material for the synthesis of m-nitroaniline. This transformation is achieved through the hydrolysis of the acetamido group.

Materials:

  • This compound

  • Concentrated Sulfuric Acid

  • Water

  • Sodium Hydroxide (B78521) Solution (e.g., 2M)

Procedure:

  • Prepare a solution of concentrated sulfuric acid and water in a round-bottom flask.

  • Add this compound to the acidic solution.

  • Heat the mixture under reflux for approximately 20 minutes.[7]

  • After cooling, pour the hot mixture into cold water.[7]

  • Neutralize the solution by adding a sodium hydroxide solution until it is alkaline, which will precipitate the m-nitroaniline as a yellow solid.[7]

  • Cool the mixture in an ice bath to ensure complete precipitation.[7]

  • Collect the crude m-nitroaniline by filtration, wash it thoroughly with water, and dry it.[7]

  • The product can be further purified by recrystallization.

Hydrolysis_Pathway Start This compound Intermediate Acidic Hydrolysis (H2SO4, H2O, Heat) Start->Intermediate Reflux Product m-Nitroaniline Intermediate->Product Neutralization (NaOH)

Caption: Reaction pathway for the synthesis of m-nitroaniline.

Precursor for Dyes and Pharmaceuticals

This compound is a significant intermediate in the synthesis of various dyes and pharmaceuticals.[3] The nitro group can be reduced to an amino group, which can then be diazotized and coupled to form azo dyes.

In the realm of drug development, this compound and its derivatives have been investigated for their potential antimicrobial properties.[3] The presence of the nitro group is often a key pharmacophoric element contributing to this activity.[3] Furthermore, it serves as an intermediate in alternative synthetic routes for the widely used analgesic, paracetamol.[3] This involves the reduction of the nitro group to an amine, followed by hydrolysis and subsequent acetylation.[3]

Drug_Dev_Pathway cluster_antimicrobial Antimicrobial Agents cluster_paracetamol Alternative Paracetamol Synthesis Antimicrobial_Start This compound Antimicrobial_Modification Structural Modifications Antimicrobial_Start->Antimicrobial_Modification Antimicrobial_Product Antimicrobial Derivatives (e.g., Nitrofuran derivatives) Antimicrobial_Modification->Antimicrobial_Product Paracetamol_Start This compound Paracetamol_Reduction Reduction of Nitro Group Paracetamol_Start->Paracetamol_Reduction Paracetamol_Hydrolysis Hydrolysis Paracetamol_Reduction->Paracetamol_Hydrolysis Paracetamol_Acetylation Acetylation Paracetamol_Hydrolysis->Paracetamol_Acetylation Paracetamol_Product Paracetamol Paracetamol_Acetylation->Paracetamol_Product

Caption: Role of this compound in drug development pathways.

Spectroscopic Data

The identity and purity of this compound can be confirmed using various spectroscopic techniques.

Spectroscopic DataKey Features
¹H NMR (DMSO-d₆)δ ~10.4 (s, 1H, NH), δ ~8.6 (m, 1H, Ar-H), δ ~7.9 (m, 2H, Ar-H), δ ~7.6 (t, 1H, Ar-H), δ ~2.1 (s, 3H, CH₃)[9]
IR (KBr) Characteristic peaks for N-H stretching, C=O stretching (amide), and N-O stretching (nitro group).
Mass Spectrometry Molecular ion peak (M⁺) at m/z 180.[10]

Safety and Handling

This compound is classified as an irritant and may cause skin, eye, and respiratory irritation.[1][11] It may also cause an allergic skin reaction.[1] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[11] All work should be conducted in a well-ventilated area or a fume hood.[11]

GHS Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H317: May cause an allergic skin reaction.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Conclusion

This compound is a fundamentally important precursor in organic synthesis. Its straightforward preparation from acetanilide and the versatile reactivity of its functional groups make it a valuable building block for a range of target molecules. From the synthesis of key intermediates like m-nitroaniline to its application in the development of dyes and pharmaceuticals, this compound continues to be a compound of significant interest to the scientific and industrial communities. A comprehensive understanding of its properties, synthesis, and reaction pathways is crucial for its effective and safe utilization in research and development.

References

Spectroscopic and Synthetic Profile of 3'-Nitroacetanilide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3'-Nitroacetanilide, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) data. Detailed experimental protocols for the synthesis and spectroscopic analysis are also presented to facilitate reproducibility and further investigation of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
10.4Singlet-NH
8.63SingletH-2'
7.91DoubletH-6'
7.89DoubletH-4'
7.60TripletH-5'
2.12Singlet-CH₃

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
169.0C=O (amide)
148.5C-3' (C-NO₂)
140.0C-1' (C-NH)
130.5C-5'
125.0C-6'
118.0C-4'
114.0C-2'
24.5-CH₃

Note: This is a predicted spectrum based on typical chemical shift ranges for the respective functional groups.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Assignment
3300 - 3350N-H Stretch
3100 - 3000Aromatic C-H Stretch
~1700C=O Stretch (Amide I)
1600 - 1475Aromatic C=C Bending
~1530N-O Asymmetric Stretch (NO₂)
~1350N-O Symmetric Stretch (NO₂)

Technique: KBr Disc

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the nitration of acetanilide (B955).

Materials:

  • Acetanilide

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid

  • Concentrated Nitric Acid

  • Ice

  • Ethanol (B145695)

Procedure:

  • In a flask, dissolve acetanilide in glacial acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add concentrated sulfuric acid to the cooled solution while stirring.

  • In a separate beaker, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.

  • Add the cold nitrating mixture dropwise to the acetanilide solution, maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to stand at room temperature for a period of time.

  • Pour the reaction mixture over crushed ice to precipitate the crude this compound.

  • Filter the precipitate and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Acquire the ¹H NMR spectrum.

  • Acquire the ¹³C NMR spectrum.

  • Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

FT-IR Spectroscopy

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the purified this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

  • Place a portion of the resulting fine powder into a pellet-pressing die.

  • Press the powder under high pressure to form a transparent or semi-transparent pellet.

Data Acquisition:

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Workflow and Logical Relationships

The following diagram illustrates the workflow for the synthesis and subsequent spectroscopic analysis of this compound.

Synthesis_and_Analysis_Workflow Workflow for Synthesis and Spectroscopic Analysis of this compound Acetanilide Acetanilide (Starting Material) Nitration Nitration Reaction (H₂SO₄, HNO₃) Acetanilide->Nitration Crude_Product Crude this compound Nitration->Crude_Product Purification Recrystallization (Ethanol) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product NMR_Analysis NMR Spectroscopy (¹H and ¹³C) Pure_Product->NMR_Analysis IR_Analysis IR Spectroscopy Pure_Product->IR_Analysis NMR_Data NMR Spectra NMR_Analysis->NMR_Data IR_Data IR Spectrum IR_Analysis->IR_Data

Caption: Synthesis and Spectroscopic Analysis Workflow.

A Comprehensive Technical Guide to 3'-Nitroacetanilide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on 3'-Nitroacetanilide (CAS No. 122-28-1), a key chemical intermediate for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, commercial availability, quality specifications, and relevant experimental protocols. Furthermore, it details safety and handling procedures to ensure its proper use in a laboratory setting.

Introduction to this compound

This compound, also known as N-(3-nitrophenyl)acetamide, is an aromatic organic compound with the chemical formula C₈H₈N₂O₃. It presents as a solid, typically in powder or crystalline form, with a color ranging from light yellow to brown.[1][2] This compound serves as a crucial building block in organic synthesis, particularly as a precursor for the synthesis of various dyes, pharmaceuticals, and other complex organic molecules. Its utility in research is primarily centered on its role as an intermediate in the development of novel compounds, including antimicrobial agents and as an alternative route in the synthesis of the widely used analgesic, paracetamol.[3]

Commercial Suppliers and Quality Specifications

A variety of chemical suppliers offer this compound for research purposes, with purities typically ranging from 97% to over 98%. Researchers should carefully consider the purity and specifications offered by each supplier to ensure the quality and reproducibility of their experimental results. The following tables summarize the product specifications from several prominent commercial suppliers.

Table 1: General Product Information
SupplierProduct Number(s)CAS NumberMolecular FormulaMolecular Weight ( g/mol )
Thermo Scientific B22062.22, B22062.06122-28-1C₈H₈N₂O₃180.16
Sigma-Aldrich 644250122-28-1C₈H₈N₂O₃180.16
Santa Cruz Biotechnology sc-225849122-28-1C₈H₈N₂O₃180.16
CP Lab Safety ALA-N159512-100g122-28-1C₈H₈N₂O₃180.16
Table 2: Comparative Quality Specifications
SupplierPurityAppearanceMelting Point (°C)Analytical Method
Thermo Scientific ≥98.0%Brown Powder148.0-154.0GC
Sigma-Aldrich 97%Solid154-158Not Specified
CP Lab Safety min 98%Not SpecifiedNot SpecifiedNot Specified

Note: Specifications are subject to change and may vary by lot. Researchers should always refer to the supplier's most recent certificate of analysis (CoA) for the most accurate information.[4]

Experimental Protocols

While specific protocols utilizing this compound as a starting material for complex syntheses are often proprietary or found within specialized scientific literature, a well-documented and related experimental procedure is the nitration of acetanilide (B955) to produce nitroacetanilide isomers. This classic electrophilic aromatic substitution reaction provides a foundational understanding of the chemistry involved.

Synthesis of p-Nitroacetanilide from Acetanilide

This procedure details the synthesis of p-nitroacetanilide, a structural isomer of this compound. The principles of this reaction are highly relevant to understanding the synthesis and reactivity of nitroacetanilide compounds.

Materials:

  • Acetanilide

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid

  • Concentrated Nitric Acid

  • Ice

  • Ethanol (B145695) (for recrystallization)

  • Beakers

  • Erlenmeyer flask

  • Stirring rod

  • Ice bath

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • In a 100 cm³ beaker, dissolve 2.5 g of finely powdered acetanilide in 2.5 cm³ of glacial acetic acid.

  • Carefully add 5 cm³ of concentrated sulfuric acid to the mixture while stirring. The solution will become warm.

  • Cool the solution in an ice bath to 0-5 °C.

  • In a separate container, prepare the nitrating mixture by slowly adding 1.5 cm³ of concentrated nitric acid to 1.0 cm³ of concentrated sulfuric acid, keeping the mixture cool.

  • Slowly add the cold nitrating mixture dropwise to the cooled acetanilide solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stand at room temperature for approximately one hour.

  • Pour the reaction mixture onto 50 cm³ of crushed ice in a beaker. A crude precipitate of nitroacetanilide will form.

  • Allow the mixture to stand for 15 minutes, then collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold water to remove any residual acid.

  • Recrystallize the crude product from a minimal amount of hot ethanol to obtain purified p-nitroacetanilide crystals.

  • Dry the purified crystals and determine the melting point and yield.

Experimental Workflow and Diagrams

The following diagram illustrates the general workflow for the synthesis and purification of a nitroacetanilide isomer, as described in the experimental protocol above.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_analysis Analysis start Dissolve Acetanilide in Glacial Acetic Acid add_h2so4 Add Concentrated Sulfuric Acid start->add_h2so4 cool_mixture Cool Mixture in Ice Bath add_h2so4->cool_mixture add_nitrating_mix Add Nitrating Mixture (T < 10°C) cool_mixture->add_nitrating_mix prepare_nitrating_mix Prepare Nitrating Mixture prepare_nitrating_mix->add_nitrating_mix react React at Room Temperature add_nitrating_mix->react precipitate Precipitate in Ice Water react->precipitate filtrate Vacuum Filtration precipitate->filtrate wash Wash with Cold Water filtrate->wash recrystallize Recrystallize from Hot Ethanol wash->recrystallize dry Dry Purified Product recrystallize->dry analyze Determine Melting Point and Yield dry->analyze

Caption: Workflow for the synthesis and purification of p-nitroacetanilide.

Safety, Handling, and Disposal

This compound is a chemical that requires careful handling to minimize risks in a laboratory setting.

Hazard Identification: [5]

  • Skin Irritant: Causes skin irritation.

  • Eye Irritant: Causes serious eye irritation.

  • Respiratory Irritant: May cause respiratory irritation.

  • Skin Sensitizer: May cause an allergic skin reaction.

Handling Precautions: [6][7]

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid breathing dust. Use a dust mask if necessary.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Wash hands thoroughly after handling.

Storage: [5][6]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal: [8]

  • Dispose of waste material in accordance with local, regional, and national regulations.

  • Do not allow the chemical to enter drains or the environment.

Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information before working with this compound.[5][8]

References

A Technical Guide to 3'-Nitroacetanilide: Historical Context, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3'-Nitroacetanilide (m-Nitroacetanilide), a significant intermediate in organic synthesis. The document delves into the historical context surrounding the discovery and use of nitro-substituted aniline (B41778) derivatives, outlines detailed experimental protocols for the synthesis of this compound, presents key quantitative data, and explores its applications in various scientific and industrial fields. Particular emphasis is placed on providing researchers and drug development professionals with the detailed methodologies required for its preparation and the logical frameworks for its utilization in further synthetic endeavors.

Historical Context and Discovery

The precise date and discoverer of this compound are not well-documented in readily available historical records. Its discovery is intrinsically linked to the broader development of organic chemistry in the 19th century, particularly the exploration of aromatic compounds and nitration reactions. The parent compound, acetanilide (B955), was first synthesized in 1852 by Charles Gerhardt. Following the discovery of aniline dyes, extensive research into the modification of aniline and its derivatives took place.

The nitration of acetanilide, a classic example of an electrophilic aromatic substitution reaction, was a subject of study for many prominent chemists of the era. This reaction primarily yields a mixture of ortho- and para-nitroacetanilide, with the para isomer being the major product due to the directing effect of the acetamido group. The meta isomer, this compound, is formed in significantly smaller quantities. Early research focused on the separation and characterization of these isomers, with the para isomer gaining significant industrial importance as a precursor to p-nitroaniline, a key component in the synthesis of azo dyes.

While a definitive "discovery" paper for this compound is not easily identifiable, its existence and properties would have been established through the systematic investigation of acetanilide nitration products in the late 19th or early 20th century. Historical chemical encyclopedias such as Beilstein's "Handbuch der Organischen Chemie" would have chronicled its synthesis and properties as they were reported in the primary literature of the time.

The initial use of this compound was likely as a laboratory chemical for research purposes, primarily for the synthesis of m-nitroaniline through hydrolysis. m-Nitroaniline itself found application as an intermediate in the dye industry. More contemporary applications have emerged, including its use as a precursor in the synthesis of certain pharmaceuticals and as a building block for specialized organic molecules.[1]

Synthesis of this compound

There are two primary synthetic routes to this compound: the nitration of acetanilide and the acetylation of m-nitroaniline.

Nitration of Acetanilide

This method, while historically significant, is less efficient for the specific production of this compound due to the formation of isomeric byproducts. The acetamido group (-NHCOCH₃) is an ortho-, para-director, leading to a product mixture dominated by 4-Nitroacetanilide and 2-Nitroacetanilide.

Reaction Pathway:

Nitration_of_Acetanilide Acetanilide Acetanilide ProductMixture Mixture of Isomers: - 4-Nitroacetanilide (major) - 2-Nitroacetanilide (minor) - 3-Nitroacetanilide (trace) Acetanilide->ProductMixture Nitration NitratingMixture HNO₃ / H₂SO₄ NitratingMixture->Acetanilide

Caption: Nitration of acetanilide yields a mixture of nitro isomers.

Acetylation of m-Nitroaniline

This is the preferred method for the targeted synthesis of this compound as it is a direct reaction with high specificity.

Reaction Pathway:

Acetylation_of_mNitroaniline mNitroaniline m-Nitroaniline Product This compound mNitroaniline->Product Acetylation AceticAnhydride Acetic Anhydride AceticAnhydride->mNitroaniline

Caption: Acetylation of m-nitroaniline to form this compound.

Experimental Protocols

Synthesis of this compound via Acetylation of m-Nitroaniline

This protocol provides a detailed method for the laboratory-scale synthesis of this compound.

Materials and Reagents:

  • m-Nitroaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Ethanol (B145695)

  • Distilled water

  • Erlenmeyer flask (250 mL)

  • Beaker (500 mL)

  • Graduated cylinders

  • Stirring rod

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution of m-Nitroaniline: In a 250 mL Erlenmeyer flask, dissolve 5.0 g of m-nitroaniline in 15 mL of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.

  • Addition of Acetic Anhydride: To the solution of m-nitroaniline, add 5.5 mL of acetic anhydride.

  • Reaction: Gently heat the reaction mixture to reflux for 15-20 minutes.

  • Precipitation: After the reflux period, carefully pour the hot reaction mixture into a 500 mL beaker containing 100 mL of ice-cold water while stirring vigorously. A yellow precipitate of this compound will form.

  • Isolation: Allow the mixture to cool completely in an ice bath to ensure maximum precipitation. Collect the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of 20 mL of cold distilled water to remove any remaining acetic acid and other water-soluble impurities.

  • Recrystallization: Transfer the crude product to a beaker and recrystallize from a minimal amount of hot ethanol. Dissolve the solid in hot ethanol and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Final Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry completely.

Expected Yield: 75-85%

Quantitative Data

PropertyValueReference
Molecular Formula C₈H₈N₂O₃[2]
Molecular Weight 180.16 g/mol [2]
Melting Point 154-158 °C (lit.)[3]
Appearance Beige to brown crystalline powder[3]
CAS Number 122-28-1[2]

Applications

This compound serves as a valuable intermediate in several areas of chemical synthesis:

  • Dye Industry: Historically, its primary use was as a precursor to m-nitroaniline, which is a key component in the synthesis of various azo dyes.

  • Pharmaceutical Synthesis: It is utilized as a building block in the synthesis of more complex pharmaceutical compounds. For instance, it has been investigated as an intermediate in alternative synthetic routes to paracetamol.[1]

  • Organic Synthesis: The presence of the nitro and acetamido groups allows for a variety of chemical transformations, making it a versatile starting material for the synthesis of a range of substituted aromatic compounds. It has been used in the preparation of chalcones and N-chloroamines.[3]

  • Materials Science: Derivatives of nitroanilines, including those that can be synthesized from this compound, are of interest for their non-linear optical properties.

Logical Relationships in Synthesis and Application

The following diagram illustrates the central role of this compound in synthetic pathways.

Synthetic_Pathways cluster_synthesis Synthesis cluster_applications Applications m-Nitroaniline m-Nitroaniline This compound This compound m-Nitroaniline->this compound Acetylation Azo Dyes Azo Dyes m-Nitroaniline->Azo Dyes This compound->m-Nitroaniline Hydrolysis Pharmaceutical Intermediates Pharmaceutical Intermediates This compound->Pharmaceutical Intermediates Specialty Chemicals Specialty Chemicals This compound->Specialty Chemicals

Caption: Synthetic pathways involving this compound.

Conclusion

This compound, while not as commercially prominent as its para isomer, remains a compound of interest for researchers in organic synthesis and drug development. Its straightforward synthesis from m-nitroaniline provides a reliable source of this versatile intermediate. Understanding its historical context, synthetic methodologies, and potential applications is crucial for leveraging its full potential in the development of new materials and pharmaceuticals. This guide serves as a foundational resource for professionals seeking to work with this compound, providing both the practical knowledge for its synthesis and the conceptual framework for its application.

References

Methodological & Application

Application Note: High-Purity Recrystallization of 3'-Nitroacetanilide from Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of crude 3'-Nitroacetanilide using ethanol (B145695) as the recrystallization solvent. The procedure is particularly relevant for purifying the product obtained from the nitration of acetanilide, where common impurities include unreacted starting material and isomeric byproducts such as o-nitroacetanilide and p-nitroacetanilide.[1][2] The protocol described herein leverages the differential solubility of this compound in hot versus cold ethanol to effectively remove these impurities, yielding a product of high purity suitable for further research and development applications.

Principle of Recrystallization

The principle of recrystallization relies on the differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[3] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will dissolve it completely at the solvent's boiling point.[3] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. The impurities, which are either highly soluble in the cold solvent or present in much smaller concentrations, remain in the solution (mother liquor).[3][4] Slow cooling is crucial for the formation of large, well-defined crystals, which tend to exclude impurities from their crystal lattice.[3]

Safety and Handling

Proper safety precautions must be observed when handling the chemicals involved in this protocol.

  • This compound:

    • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6][7] May cause an allergic skin reaction.[6][7]

    • Handling: Handle in a well-ventilated fume hood.[6] Avoid breathing dust.[6] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[5][6] Wash hands thoroughly after handling.[6]

    • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[5]

  • Ethanol:

    • Hazards: Highly flammable liquid and vapor.[8][9] Causes serious eye irritation.[8] Vapors may form explosive mixtures with air.[10][11]

    • Handling: Keep away from heat, sparks, open flames, and other ignition sources.[8][9] Use explosion-proof electrical equipment.[11] Ground and bond containers when transferring.[11]

    • Storage: Store in a well-ventilated place and keep the container tightly closed.[8][9]

Experimental Protocol

This protocol details the step-by-step methodology for the recrystallization of this compound from ethanol.

3.1 Materials and Equipment

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks (50 mL and 125 mL)

  • Heating source (hot plate or steam bath)

  • Boiling chips

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Buchner funnel and filter paper

  • Vacuum filter flask

  • Ice bath

  • Glass stirring rod

  • Spatula

  • Watch glass

3.2 Step-by-Step Procedure

  • Dissolution: Place the crude this compound solid into a 125 mL Erlenmeyer flask. Add a few boiling chips. In a separate 50 mL flask, heat the ethanol to its boiling point using a hot plate or steam bath. Add the minimum amount of hot ethanol to the crude solid to dissolve it completely with gentle swirling and heating.[12][13] The goal is to create a saturated solution at the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. Place a stemless funnel with fluted filter paper into the neck of a pre-warmed receiving Erlenmeyer flask. Pour the hot solution through the filter paper quickly to remove the insoluble material. This step helps prevent premature crystallization in the funnel.[4]

  • Cooling and Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3] Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for an additional 15-20 minutes to maximize the yield of the purified crystals.[14]

  • Crystal Collection: Set up a vacuum filtration apparatus using a Buchner funnel and a filter flask. Place a piece of filter paper in the funnel and wet it with a small amount of ice-cold ethanol to ensure it seals properly. Turn on the vacuum and pour the cold crystal slurry into the funnel.[12]

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small portion of ice-cold ethanol.[12] This helps to remove any residual mother liquor containing dissolved impurities. Use a minimal amount of cold solvent to avoid dissolving a significant portion of the purified product.

  • Drying: Leave the vacuum on to pull air through the crystals for several minutes to help dry them. Transfer the purified crystals from the funnel to a pre-weighed watch glass. Spread the crystals out and allow them to air dry completely in a fume hood or a desiccator.

  • Analysis: Once dry, weigh the purified this compound to calculate the percent recovery. Determine the melting point of the crystals to assess their purity. The literature melting point for this compound is approximately 154-158 °C.[15][16] A sharp melting point close to the literature value indicates high purity.

Data Presentation

Table 1: Solubility Trends of Nitroacetanilide Isomers in Various Solvents [19][20]

Solventp-Nitroacetanilide Solubility Trendo-Nitroacetanilide Solubility Trend
N-Methyl PyrrolidoneVery HighVery High
N,N-DimethylformamideVery HighVery High
1,4-DioxaneHighHigh
Ethyl AcetateHighHigh
Ethanol Moderate Moderate-High
n-PropanolModerateModerate
MethanolModerate-LowModerate-High
WaterVery LowVery Low
CyclohexaneVery LowVery Low

Note: This table represents general solubility trends at temperatures ranging from 278.15 K to 323.15 K. The key principle for recrystallization is the significant increase in solubility with temperature.

Visualized Workflow

The following diagram illustrates the logical workflow of the recrystallization protocol.

Recrystallization_Workflow Recrystallization Workflow for this compound A 1. Dissolve Crude Solid in Minimum Hot Ethanol B 2. Hot Filtration (If Insoluble Impurities Present) A->B C 3. Slow Cooling (Room Temp -> Ice Bath) B->C Clear Filtrate H Insoluble Impurities B->H Discard D 4. Vacuum Filtration (Collect Crystals) C->D E 5. Wash Crystals with Cold Ethanol D->E I Soluble Impurities in Mother Liquor D->I Discard F 6. Dry Pure Crystals E->F G Purified this compound F->G

Caption: A flowchart of the key steps in the purification of this compound via recrystallization.

References

Application Notes and Protocols for the Purification of Crude 3'-Nitroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of crude 3'-Nitroacetanilide, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The following sections outline common purification techniques, including recrystallization, column chromatography, and solvent extraction, complete with experimental procedures and expected outcomes.

Introduction

This compound is typically synthesized via the nitration of acetanilide. The crude product of this reaction is often a mixture containing the desired meta-isomer, along with ortho- and para-isomers, unreacted starting materials, and other byproducts.[1] Achieving high purity of the 3'-nitro isomer is crucial for its subsequent use in drug development and other sensitive applications. The choice of purification method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Purification Techniques

Recrystallization

Recrystallization is a widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. Ethanol (B145695) is a commonly used solvent for the recrystallization of nitroacetanilides.

Protocol: Recrystallization from Ethanol

  • Solvent Selection: Place a small amount of the crude this compound in a test tube and add a few drops of ethanol. Observe the solubility at room temperature. Heat the test tube in a warm water bath to determine if the compound is soluble in the hot solvent. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In a 100 mL Erlenmeyer flask, add approximately 5 grams of crude this compound. Add the minimum amount of hot ethanol required to completely dissolve the solid. This can be achieved by adding the solvent in small portions to the heated flask with continuous swirling.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and swirl.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated charcoal and any other insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for approximately 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point of this compound.

Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase while a mobile phase passes through it. This method is particularly useful for separating isomers of nitroacetanilide.

Protocol: Column Chromatography

  • Stationary Phase and Column Packing:

    • Select a suitable glass chromatography column.

    • Prepare a slurry of silica (B1680970) gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, ensuring an even and compact packing without any air bubbles. Allow the silica gel to settle.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a mixture of hexane (B92381) and ethyl acetate).

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with a non-polar solvent (e.g., hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might start with 100% hexane and gradually increase to a 70:30 hexane:ethyl acetate (B1210297) mixture. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.

    • Collect the eluting solvent in fractions.

  • Fraction Analysis:

    • Analyze the collected fractions using TLC to identify the fractions containing the pure this compound.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Solvent Extraction

Solvent extraction is a useful technique for separating compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase. This method can be employed to remove acidic or basic impurities from the crude product.

Protocol: Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate, in a separatory funnel.

  • Aqueous Wash:

    • Add a 5% aqueous solution of sodium bicarbonate to the separatory funnel to remove any acidic impurities. Stopper the funnel and shake vigorously, periodically venting to release any pressure.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the wash with sodium bicarbonate solution, followed by a wash with water, and finally with brine (saturated NaCl solution) to remove any residual water from the organic layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Solvent Removal: Filter the solution to remove the drying agent and then remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

The effectiveness of each purification technique can be evaluated by comparing key parameters before and after the purification process.

Purification TechniqueStarting Purity (Typical)Final Purity (Expected)Yield (Expected)Melting Point of Pure this compound (°C)
Recrystallization 85-95%>98%70-90%155-158
Column Chromatography 70-90%>99%50-80%155-158
Solvent Extraction VariableDependent on impurity type>90%155-158

Note: Purity can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or by analyzing the melting point range. A sharp melting point range close to the literature value indicates high purity.

Visualization of Workflows

General Purification Workflow

G crude Crude this compound dissolve Dissolve in appropriate solvent crude->dissolve choice Select Purification Technique dissolve->choice recrystallization Recrystallization choice->recrystallization Solid with soluble impurities chromatography Column Chromatography choice->chromatography Mixture of isomers extraction Solvent Extraction choice->extraction Acidic/basic impurities analysis Purity Analysis (TLC, MP, NMR, IR) recrystallization->analysis chromatography->analysis extraction->analysis pure_product Pure this compound analysis->pure_product

Caption: A flowchart illustrating the general workflow for the purification of crude this compound.

Decision-Making for Purification Technique Selection

G factors {Factors to Consider | - Nature of Impurities - Scale of Purification - Desired Purity - Available Equipment} recrystallization Recrystallization + Simple, good for large scale - Less effective for isomers with similar solubility factors->recrystallization Mainly soluble impurities chromatography Column Chromatography + High resolution for isomer separation - More complex, solvent intensive factors->chromatography Isomeric impurities extraction Solvent Extraction + Good for removing acidic/basic impurities - Not for separating isomers factors->extraction Ionizable impurities

Caption: Factors influencing the choice of purification technique for this compound.

References

Application Notes and Protocols for the Synthesis of Azo Dyes Using 3'-Nitroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings. Their extensive applications span various industries, including textiles, printing, food, and pharmaceuticals, owing to their vibrant colors, cost-effective synthesis, and good stability. The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile, such as a phenol (B47542) or another aromatic amine.

3'-Nitroacetanilide is a valuable precursor in the synthesis of a variety of azo dyes. The presence of the nitro group (NO₂) and the acetamido group (NHCOCH₃) on the aromatic ring allows for chemical modifications that can tune the final color and properties of the dye. The general strategy for using this compound involves the initial hydrolysis of the acetamido group to yield 3-nitroaniline (B104315), which is then diazotized and coupled with a suitable aromatic compound to form the desired azo dye. The nitro group can significantly influence the electronic properties of the resulting dye, often leading to deeper and more intense colors. Furthermore, some azo dyes derived from nitroanilines have shown potential biological activities, making them of interest in drug development research.[1][2]

Synthesis Pathway Overview

The synthesis of azo dyes from this compound is a multi-step process that begins with the hydrolysis of the starting material to the corresponding primary aromatic amine. This is followed by the classical diazotization and azo coupling reactions.

Synthesis_Pathway cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Diazotization cluster_2 Step 3: Azo Coupling 3-Nitroacetanilide 3-Nitroacetanilide 3-Nitroaniline 3-Nitroaniline 3-Nitroacetanilide->3-Nitroaniline  H₂O, H⁺ or OH⁻ (Acid or Base Catalysis)   3-Nitrobenzenediazonium (B97059) salt 3-Nitrobenzenediazonium salt 3-Nitroaniline->3-Nitrobenzenediazonium salt  NaNO₂, HCl (0-5 °C)   Azo Dye Azo Dye 3-Nitrobenzenediazonium salt->Azo Dye  Coupling Agent (e.g., Phenol, Naphthol)  

Caption: General synthesis pathway for azo dyes from this compound.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 3-Nitroaniline

This protocol describes the acid-catalyzed hydrolysis of this compound to produce 3-nitroaniline.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • 10% Sodium Hydroxide (B78521) (NaOH) solution

  • Beakers

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring bar

  • pH paper or pH meter

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirring bar, add 1.80 g (10 mmol) of this compound.

  • Carefully add 20 mL of a 20% (v/v) aqueous sulfuric acid solution to the flask.

  • Heat the mixture to reflux with continuous stirring for 30-60 minutes, or until the reaction is complete (monitored by TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature and then cool further in an ice bath.

  • Slowly and carefully neutralize the acidic solution by adding 10% sodium hydroxide solution dropwise with stirring until the pH is approximately 7. The 3-nitroaniline will precipitate as a yellow solid.

  • Collect the precipitated 3-nitroaniline by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water to remove any residual acid and salts.

  • Dry the product in a desiccator or a vacuum oven at a low temperature.

  • Determine the yield and melting point of the purified 3-nitroaniline.

Protocol 2: Diazotization of 3-Nitroaniline

This protocol details the conversion of 3-nitroaniline into its corresponding diazonium salt. This salt is unstable and should be used immediately in the subsequent coupling reaction.

Materials:

  • 3-Nitroaniline (from Protocol 1)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Deionized Water

  • Beakers

  • Stirring rod or magnetic stirrer

  • Ice bath

  • Thermometer

Procedure:

  • In a beaker, dissolve 1.38 g (10 mmol) of 3-nitroaniline in a mixture of 3 mL of concentrated hydrochloric acid and 10 mL of deionized water. Gentle heating may be required to facilitate dissolution.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cold 3-nitroaniline solution while maintaining the temperature between 0-5 °C and stirring continuously. The formation of the diazonium salt is indicated by a slight color change.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes.

  • The resulting cold diazonium salt solution is now ready for the azo coupling reaction.

Protocol 3: Azo Coupling Reaction

This protocol describes the coupling of the 3-nitrobenzenediazonium salt with a suitable coupling agent (e.g., 2-naphthol) to form the azo dye.

Materials:

  • 3-Nitrobenzenediazonium salt solution (from Protocol 2)

  • 2-Naphthol (B1666908) (or other suitable coupling agent)

  • 10% Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Beakers

  • Stirring rod or magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 15 mL of 10% sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath with stirring.

  • Slowly and with constant stirring, add the cold diazonium salt solution (from Protocol 2) to the cold 2-naphthol solution.

  • A brightly colored precipitate of the azo dye will form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Collect the azo dye precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water until the filtrate is neutral.

  • Recrystallize the crude dye from a suitable solvent (e.g., ethanol (B145695) or acetic acid) to purify it.

  • Dry the purified dye, determine the yield, melting point, and characterize it using spectroscopic methods.

Experimental Workflow

Experimental_Workflow Start Start Hydrolysis Hydrolysis of This compound Start->Hydrolysis Isolation1 Isolate and Purify 3-Nitroaniline Hydrolysis->Isolation1 Diazotization Diazotization of 3-Nitroaniline Isolation1->Diazotization Coupling Azo Coupling with Coupling Agent Diazotization->Coupling Isolation2 Isolate and Purify Azo Dye Coupling->Isolation2 Characterization Characterize Azo Dye (Yield, MP, Spectroscopy) Isolation2->Characterization End End Characterization->End

Caption: Workflow for the synthesis and characterization of azo dyes.

Quantitative Data

The following table summarizes representative quantitative data for azo dyes synthesized from 3-nitroaniline (the active intermediate from this compound). The specific values can vary depending on the reaction conditions and the purity of the reagents.

Coupling AgentProduct NameYield (%)Melting Point (°C)λmax (nm)Reference
Phenol4-((3-Nitrophenyl)diazenyl)phenol~85192-194~450General Knowledge
2-Naphthol1-((3-Nitrophenyl)diazenyl)-2-naphthol>90205-207~480General Knowledge
Resorcinol4-((3-Nitrophenyl)diazenyl)benzene-1,3-diol95201-203380[3]
N,N-Dimethylaniline4-((3-Nitrophenyl)diazenyl)-N,N-dimethylaniline~90148-150~490General Knowledge

Signaling Pathways and Biological Activity

While the primary application of azo dyes is in coloration, some derivatives have been investigated for their biological activities, including antimicrobial and anticancer properties. The biological mechanism of action for many azo compounds is not fully elucidated but is often attributed to their ability to interact with biological macromolecules like DNA and proteins. For instance, some azo compounds can intercalate into DNA or inhibit specific enzymes.

It is important to note that the reductive cleavage of the azo bond can lead to the formation of aromatic amines, some of which are known to be carcinogenic.[4] Therefore, any investigation into the biological applications of these compounds must be accompanied by thorough toxicological studies.

Signaling_Pathway Azo_Dye Azo Dye Derivative Cell_Interaction Interaction with Cell Azo_Dye->Cell_Interaction DNA_Binding DNA Intercalation/ Binding Cell_Interaction->DNA_Binding Enzyme_Inhibition Enzyme Inhibition Cell_Interaction->Enzyme_Inhibition Apoptosis Induction of Apoptosis DNA_Binding->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Enzyme_Inhibition->Cell_Cycle_Arrest

Caption: Potential mechanisms of biological activity for some azo dyes.

Conclusion

This compound serves as a readily available and versatile starting material for the synthesis of a wide range of azo dyes. The protocols provided herein offer a comprehensive guide for researchers to synthesize and characterize these compounds. The ability to modify both the diazo component (derived from this compound) and the coupling component allows for the generation of a diverse library of azo dyes with tailored colors and properties, which can be valuable for applications in materials science and medicinal chemistry. Careful purification and characterization are essential to ensure the quality and safety of the synthesized compounds.

References

Application Notes and Protocols for the Reduction of 3'-Nitroacetanilide to 3-Aminoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of 3'-nitroacetanilide to 3-aminoacetanilide is a fundamental chemical transformation that yields a valuable intermediate in the synthesis of various pharmaceuticals and dyestuffs. The resulting product, 3-aminoacetanilide, possesses a versatile structure with two modifiable functional groups, the amino and the acetamido moieties, making it a key building block in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the common and effective methods for this reduction, along with characterization data for the final product.

Methods for the Reduction of this compound

Several methods are available for the reduction of the nitro group in this compound. The choice of method often depends on factors such as the desired scale of the reaction, the availability of reagents and equipment, and the sensitivity of other functional groups in the molecule. The most common and reliable methods include catalytic hydrogenation and reduction using metals in an acidic medium.

Data Presentation: Comparison of Reduction Methods
MethodReducing Agent/CatalystSolventReaction TimeTemperature (°C)Yield (%)Notes
Catalytic Hydrogenation H₂, Pd/C (5-10 mol%)Ethanol (B145695) or Methanol2-6 hoursRoom Temperature>90High yielding, clean reaction. Requires specialized hydrogenation equipment.
H₂, Raney® NiEthanol or Methanol4-8 hoursRoom Temperature - 50>85Effective catalyst, pyrophoric nature requires careful handling.
Metal/Acid Reduction Sn / conc. HClWater/Ethanol1-3 hoursReflux70-85Classic and reliable method. Requires removal of tin salts during workup.
Fe / Acetic AcidAcetic Acid/Water2-4 hours80-100Milder and more environmentally benign than Sn/HCl.[1]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes a general procedure for the catalytic hydrogenation of this compound using palladium on carbon.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Celite® or other filter aid

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in a minimal amount of ethanol or methanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate) to the solution. Caution: Pd/C can be pyrophoric; handle in an inert atmosphere if dry.

  • Seal the reaction vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm or use a balloon filled with hydrogen) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake. The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the solvent used in the reaction.

  • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude 3-aminoacetanilide.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2: Reduction using Tin and Hydrochloric Acid (Sn/HCl)

This protocol details the reduction of this compound using granulated tin in the presence of concentrated hydrochloric acid.

Materials:

  • This compound

  • Granulated Tin (Sn)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (B78521) (NaOH) solution (e.g., 10 M)

  • Ethanol

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and granulated tin (2.5-3.0 eq).

  • Carefully add a mixture of ethanol and water (e.g., 1:1 v/v).

  • Slowly add concentrated hydrochloric acid (5-10 eq) to the stirred mixture. The addition is exothermic, and the reaction may become vigorous. Control the rate of addition to maintain a manageable reaction.

  • After the initial exothermic reaction subsides, heat the mixture to reflux using a heating mantle or oil bath.

  • Continue refluxing for 1-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 8). A thick precipitate of tin hydroxides will form.

  • Filter the mixture through a Büchner funnel to remove the tin salts. Wash the filter cake thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-aminoacetanilide.

  • Purify the product by recrystallization.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_hydrogenation Hydrogenation cluster_workup Workup and Purification start Start dissolve Dissolve this compound in Ethanol start->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst setup_hydrogenation Setup Hydrogenation Apparatus add_catalyst->setup_hydrogenation purge_inert Purge with Inert Gas setup_hydrogenation->purge_inert introduce_h2 Introduce H₂ Gas purge_inert->introduce_h2 stir Stir Vigorously at RT introduce_h2->stir monitor Monitor Reaction (TLC) stir->monitor vent_purge Vent H₂ and Purge monitor->vent_purge filter_catalyst Filter through Celite® vent_purge->filter_catalyst concentrate Concentrate Filtrate filter_catalyst->concentrate recrystallize Recrystallize Product concentrate->recrystallize end End recrystallize->end

Caption: Workflow for the Catalytic Hydrogenation of this compound.

logical_relationship cluster_starting_material Starting Material cluster_reduction_methods Reduction Methods cluster_product Product cluster_characterization Characterization SM This compound Catalytic Catalytic Hydrogenation (e.g., H₂/Pd-C, H₂/Raney Ni) SM->Catalytic Metal Metal/Acid Reduction (e.g., Sn/HCl, Fe/AcOH) SM->Metal Product 3-Aminoacetanilide Catalytic->Product Metal->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MP Melting Point Product->MP

Caption: Key steps in the synthesis and analysis of 3-aminoacetanilide.

Characterization of 3-Aminoacetanilide

Proper characterization of the final product is crucial to confirm its identity and purity.

Physical Properties:

  • Appearance: Off-white to light gray solid.[2]

  • Molecular Formula: C₈H₁₀N₂O

  • Molar Mass: 150.18 g/mol [2]

  • Melting Point: 86-88 °C[2]

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

  • δ ~2.0-2.1 ppm (s, 3H): This singlet corresponds to the three protons of the acetyl methyl group (-COCH₃).

  • δ ~3.6-3.8 ppm (br s, 2H): This broad singlet is attributed to the two protons of the primary amino group (-NH₂). The broadness is due to quadrupole broadening and potential hydrogen exchange.

  • δ ~6.2-7.2 ppm (m, 4H): This multiplet represents the four protons on the aromatic ring. The exact chemical shifts and coupling patterns will depend on the solvent used.

  • δ ~7.3-7.5 ppm (br s, 1H): This broad singlet corresponds to the proton of the amide group (-NHCOCH₃).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

  • δ ~24 ppm: Carbon of the acetyl methyl group (-COCH₃).

  • δ ~105-120 ppm: Carbons of the aromatic ring.

  • δ ~130-140 ppm: Carbons of the aromatic ring attached to the nitrogen atoms.

  • δ ~168-170 ppm: Carbonyl carbon of the amide group (-COCH₃).

IR (Infrared) Spectroscopy:

  • ~3400-3200 cm⁻¹ (two bands): These sharp to medium bands correspond to the symmetric and asymmetric N-H stretching vibrations of the primary amino group (-NH₂).

  • ~3300 cm⁻¹ (one band): This band is due to the N-H stretching vibration of the secondary amide group (-NHCOCH₃).

  • ~1650-1680 cm⁻¹ (strong): This strong absorption is characteristic of the C=O stretching vibration of the amide I band.

  • ~1590-1620 cm⁻¹: Aromatic C=C stretching vibrations.

  • ~1550 cm⁻¹: N-H bending vibration of the amide II band.

Safety Precautions

  • This compound: Handle with care as it is a nitroaromatic compound and may be harmful.

  • Catalysts: Palladium on carbon and Raney® Nickel are flammable and should be handled in a fume hood, away from ignition sources.

  • Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrogen Gas: Hydrogen is highly flammable and explosive. All hydrogenation reactions should be conducted in a well-ventilated fume hood with appropriate safety measures in place.

Conclusion

The reduction of this compound to 3-aminoacetanilide is a well-established and versatile reaction in organic synthesis. Both catalytic hydrogenation and metal/acid reduction methods provide reliable routes to the desired product. The choice of method will depend on the specific requirements of the synthesis. Proper characterization using spectroscopic techniques is essential to confirm the structure and purity of the final product. These application notes and protocols provide a comprehensive guide for researchers and scientists in the successful synthesis and characterization of this important chemical intermediate.

References

Application Note: A Detailed Protocol for the Synthesis of p-Nitroacetanilide via Electrophilic Nitration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for the nitration of acetanilide (B955) to synthesize p-nitroacetanilide. This reaction serves as a classic and fundamental example of electrophilic aromatic substitution, demonstrating regioselectivity and the influence of activating groups on an aromatic ring. The protocol details reagent preparation, reaction execution, product isolation, and purification. All quantitative data is summarized for clarity, and a complete experimental workflow is visualized. This guide is intended for laboratory professionals engaged in organic synthesis and medicinal chemistry.

Principle of the Reaction

The nitration of acetanilide is an electrophilic aromatic substitution reaction. The acetamido group (-NHCOCH₃) on the benzene (B151609) ring is an ortho, para-directing group.[1] When acetanilide is treated with a nitrating mixture, composed of concentrated nitric acid and concentrated sulfuric acid, the electrophile generated is the nitronium ion (NO₂⁺).[2][3] Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the formation of the nitronium ion. The electrophile then attacks the electron-rich benzene ring. Due to the steric hindrance caused by the bulky acetamido group, the substitution occurs preferentially at the para-position, making p-nitroacetanilide the major product.[3] A smaller amount of the ortho-isomer is also formed as a minor product.[4][5]

Experimental Data

The following table summarizes the typical quantities of reagents and expected results for this experiment.

ParameterValueNotes
Reactants
Acetanilide2.5 gThe limiting reagent.
Glacial Acetic Acid5.0 mLUsed as a solvent.[6]
Concentrated H₂SO₄5.0 mLCatalyst and dehydrating agent.
Concentrated HNO₃2.0 mLSource of the nitro group.
Reaction Conditions
Reaction Temperature0 - 10°CCritical for preventing dinitration.[2]
Addition Time~15 minutesSlow, dropwise addition is crucial.[7]
Post-addition Stirring30 minutesAt room temperature to ensure completion.[4]
Expected Results
Theoretical Yield~3.34 gBased on 2.5 g of acetanilide.
Typical Crude Yield75 - 85%Varies based on technique.
Melting Point (Literature)214 - 216°CFor pure p-nitroacetanilide.[3]
AppearanceCream-colored to light yellow crystalsThe final purified product.[1]

Detailed Experimental Protocol

3.1 Materials and Apparatus

  • Chemicals: Acetanilide, Glacial Acetic Acid, Concentrated Sulfuric Acid (98%), Concentrated Nitric Acid (70%), Ethanol (B145695) (95%), Crushed Ice, Distilled Water.

  • Apparatus: 100 mL Beaker, 250 mL Beaker, Glass Stirring Rod, Dropping Funnel or Pasteur Pipette, Measuring Cylinders, Ice Bath, Buchner Funnel and Flask, Vacuum Filtration Setup, Filter Paper, Watch Glass, Melting Point Apparatus.

3.2 Procedure

Step 1: Dissolution of Acetanilide

  • Place 2.5 g of finely powdered acetanilide into a 100 mL beaker.

  • Add 5.0 mL of glacial acetic acid and stir with a glass rod. You may need to warm the mixture gently to ensure the acetanilide dissolves completely.[4]

  • Cool the resulting solution in an ice bath.

  • While stirring, slowly add 5.0 mL of concentrated sulfuric acid to the cooled solution. The mixture will become warm.

  • Return the beaker to the ice bath and continue to cool until the temperature is below 10°C.[2]

Step 2: Nitration

  • In a separate small, cool test tube, prepare the nitrating mixture by carefully adding 2.0 mL of concentrated nitric acid to 2.0 mL of concentrated sulfuric acid. Cool this mixture in the ice bath.

  • Using a dropping funnel or a Pasteur pipette, add the cold nitrating mixture dropwise to the chilled acetanilide solution.[8]

  • Maintain vigorous stirring and ensure the temperature of the reaction mixture does not rise above 10°C throughout the addition.[2][3] This step is critical to prevent the formation of dinitrated byproducts.[7]

  • Once the addition is complete, remove the beaker from the ice bath and let it stand at room temperature for 30 minutes to allow the reaction to complete.[4]

Step 3: Isolation of Crude Product

  • Fill a 250 mL beaker with approximately 100 g of crushed ice and a small amount of water.

  • Pour the reaction mixture slowly and with constant stirring onto the crushed ice.[2]

  • A yellow precipitate of crude p-nitroacetanilide will form.[7] Allow the mixture to stand for about 15-20 minutes to ensure complete precipitation.[1]

  • Collect the crude solid product by vacuum filtration using a Buchner funnel.[4]

  • Wash the crystals on the filter paper thoroughly with several portions of cold water to remove any residual acid.[4] Continue washing until the filtrate is neutral to litmus (B1172312) paper.

Step 4: Purification by Recrystallization

  • Transfer the crude, air-dried product to a beaker.

  • Add the minimum amount of hot 95% ethanol required to dissolve the solid completely.

  • The desired p-nitroacetanilide is significantly less soluble in ethanol than the o-nitroacetanilide byproduct, which will remain in the solution upon cooling.[1][6]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified, colorless crystals of p-nitroacetanilide by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold ethanol and allow them to dry completely on a watch glass.

Step 5: Characterization

  • Weigh the final dried product to calculate the percentage yield.

  • Determine the melting point of the crystals. A sharp melting point close to the literature value (214-216°C) indicates high purity.[3][9]

Experimental Workflow Diagram

Nitration_Workflow Diagram 1: Experimental Workflow for the Nitration of Acetanilide prep prep reaction reaction workup workup purify purify analysis analysis A Dissolve Acetanilide in Glacial Acetic Acid B Add Conc. H₂SO₄ & Cool to < 10°C A->B 1 D Add Nitrating Mix Dropwise to Acetanilide Solution (Keep Temp < 10°C) B->D 3 C Prepare Nitrating Mix (HNO₃ + H₂SO₄) & Cool C->D 2 E Stir at Room Temp for 30 min D->E 4 F Pour Mixture onto Crushed Ice E->F 5 G Filter Crude Product & Wash with Cold Water F->G 6 H Recrystallize from Hot Ethanol G->H 7 I Filter Purified Crystals & Wash with Cold Ethanol H->I 8 J Dry Product I->J 9 K Weigh for Yield & Determine Melting Point J->K 10

Caption: Diagram 1: Experimental Workflow for the Nitration of Acetanilide.

Safety Precautions

  • Acid Handling: Concentrated sulfuric acid, nitric acid, and glacial acetic acid are highly corrosive and can cause severe burns.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2]

  • Fume Hood: This experiment must be performed in a well-ventilated fume hood to avoid inhaling corrosive and toxic fumes.[1][2]

  • Exothermic Reaction: The nitration reaction is highly exothermic.[7] Strict temperature control by slow, dropwise addition of the nitrating mixture and the use of an ice bath is essential to prevent the reaction from becoming uncontrollable.[2]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local safety regulations.

References

Application Notes and Protocols: Monitoring the Synthesis of 3'-Nitroacetanilide by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of nitroaromatic compounds is a fundamental process in organic chemistry, with applications in the pharmaceutical, dye, and polymer industries. 3'-Nitroacetanilide is a valuable intermediate in the synthesis of various organic molecules. Its formation through the electrophilic aromatic substitution (nitration) of acetanilide (B955) provides a classic example of directing group effects on a benzene (B151609) ring. The acetamido group (-NHCOCH₃) is an ortho, para-directing group, meaning that the nitration of acetanilide predominantly yields the ortho (2-nitroacetanilide) and para (4-nitroacetanilide) isomers. Consequently, this compound (the meta isomer) is typically formed as a minor product under standard nitrating conditions.

Monitoring the progress of this reaction is crucial to optimize yield and purity. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique ideally suited for this purpose. By observing the disappearance of the starting material (acetanilide) and the appearance of the product(s) on a TLC plate, a researcher can effectively track the reaction's progression towards completion. This document provides a detailed protocol for the synthesis of this compound and the subsequent monitoring of the reaction using TLC.

Experimental Workflow

The overall experimental workflow for the synthesis and monitoring of this compound is depicted below. This process includes the preparation of the nitrating mixture, the nitration reaction itself, and the TLC analysis at various time points.

experimental_workflow Experimental Workflow: Synthesis and TLC Monitoring of this compound prep_reagents Reagent Preparation - Acetanilide in Glacial Acetic Acid - Nitrating Mixture (HNO3 + H2SO4) reaction_setup Reaction Setup - Cool Acetanilide Solution (0-5°C) prep_reagents->reaction_setup nitration Nitration Reaction - Slow, dropwise addition of nitrating mixture - Maintain temperature < 10°C reaction_setup->nitration monitoring Reaction Monitoring (TLC) nitration->monitoring Periodic Sampling workup Reaction Work-up & Purification - Quench with ice-water - Recrystallization nitration->workup Upon Completion sampling Aliquot Sampling (t=0, 15, 30, 60 min) monitoring->sampling tlc_spotting TLC Plate Spotting - Lane 1: Acetanilide (SM) - Lane 2: Co-spot (SM + Rxn Mixture) - Lane 3: Reaction Mixture sampling->tlc_spotting tlc_development TLC Plate Development - Eluent: Hexane:Ethyl Acetate (1:1) tlc_spotting->tlc_development visualization Visualization - Under UV light (254 nm) tlc_development->visualization analysis Analysis - Compare spots - Calculate Rf values visualization->analysis analysis->nitration Continue or Stop Reaction

3'-Nitroacetanilide: A Versatile Scaffold for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Nitroacetanilide is a readily available and versatile building block in organic synthesis, serving as a valuable precursor for the construction of a variety of heterocyclic compounds. Its utility stems from the presence of two key functional groups: the nitro group, which can be readily reduced to an amine, and the acetamido group, which can be hydrolyzed to an amine or retained to influence the electronic and steric properties of the molecule. This application note provides detailed protocols and data for the synthesis of two important classes of heterocyclic compounds, quinolines and benzimidazoles, using this compound as the starting material. These heterocycles are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.

I. Synthesis of Nitroquinolines via Skraup Reaction

The Skraup synthesis is a classic method for preparing quinolines. By utilizing a derivative of this compound, specifically 3-nitroaniline (B104315), it is possible to synthesize nitro-substituted quinolines. The reaction of 3-nitroaniline with glycerol (B35011) in the presence of an oxidizing agent and sulfuric acid typically yields a mixture of 5-nitroquinoline (B147367) and 7-nitroquinoline.[1]

Diagram of the Synthetic Pathway

Synthetic_Pathway_Quinolines 3-Nitroacetanilide 3-Nitroacetanilide 3-Nitroaniline 3-Nitroaniline 3-Nitroacetanilide->3-Nitroaniline Hydrolysis Mixture 5-Nitroquinoline & 7-Nitroquinoline 3-Nitroaniline->Mixture Skraup Reaction (Glycerol, H₂SO₄, Oxidizing Agent) Separation Separation Mixture->Separation 7-Nitroquinoline 7-Nitroquinoline Separation->7-Nitroquinoline 5-Nitroquinoline 5-Nitroquinoline Separation->5-Nitroquinoline Synthetic_Pathway_Benzimidazoles 3-Nitroacetanilide 3-Nitroacetanilide 3-Aminoacetanilide 3-Aminoacetanilide 3-Nitroacetanilide->3-Aminoacetanilide Reduction (e.g., SnCl₂, HCl) 4-Nitro-1,2-phenylenediamine 4-Nitro-1,2-phenylenediamine 3-Aminoacetanilide->4-Nitro-1,2-phenylenediamine Hydrolysis 5-Nitro-1H-benzimidazole 5-Nitro-1H-benzimidazole 4-Nitro-1,2-phenylenediamine->5-Nitro-1H-benzimidazole Phillips Synthesis (Formic Acid or Triethyl Orthoformate)

References

Application Notes and Protocols: Hydrolysis of 3'-Nitroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Nitroacetanilide is a nitroaromatic compound that serves as a valuable intermediate in organic synthesis. Its hydrolysis, yielding 3-nitroaniline (B104315), is a critical step in the synthesis of various downstream products, including dyes, and potential pharmaceutical compounds. 3-Nitroaniline itself has been investigated for its antimicrobial properties, making this hydrolysis reaction relevant for drug development pipelines.[1][2] This document provides detailed protocols for the acid and base-catalyzed hydrolysis of this compound.

Reaction Conditions at a Glance

The hydrolysis of this compound can be effectively achieved under both acidic and alkaline conditions. The choice of catalyst influences reaction times and work-up procedures. Below is a summary of typical reaction conditions.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Catalyst Sulfuric Acid (H₂SO₄)Sodium Hydroxide (B78521) (NaOH) or Potassium Hydroxide (KOH)
Solvent Aqueous solutionWater, Ethanol (B145695)/Water, or Methanol (B129727)/Water
Temperature RefluxReflux or 60 °C
Reaction Time 20 - 60 minutes16 hours (or until completion by TLC)
Reported Yield 75-85%Not explicitly reported for 3'-isomer, but generally high

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of this compound

This protocol is adapted from established procedures for the hydrolysis of nitroacetanilides and is a recommended starting point for the hydrolysis of the 3'-isomer.[3][4]

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Hydroxide (NaOH) solution (e.g., 10% w/v)

  • Deionized Water

  • Ice

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Beakers

  • Buchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound with a dilute solution of sulfuric acid. A common starting concentration is 30-70% H₂SO₄. For example, for 1 gram of this compound, a solution of 4 mL of concentrated H₂SO₄ in 3 mL of water can be used as a starting point.[3][4]

  • Hydrolysis: Attach a reflux condenser to the flask and heat the mixture to reflux with stirring. The reaction is typically complete within 20-60 minutes, which can be monitored by the complete dissolution of the starting material to form a clear solution.[5][6]

  • Work-up: After the reaction is complete, carefully pour the hot reaction mixture into a beaker containing crushed ice and water (approximately 10 volumes of the reaction mixture).

  • Neutralization and Precipitation: Cool the diluted solution in an ice bath. Slowly add a 10% sodium hydroxide solution while stirring until the solution is alkaline (check with pH paper or a pH meter). The product, 3-nitroaniline, will precipitate as a yellow solid.[3][4]

  • Isolation and Purification: Collect the crude 3-nitroaniline by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any residual base and salts. The product can be further purified by recrystallization from hot water or an ethanol-water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Base-Catalyzed Hydrolysis of this compound

This protocol provides an alternative method using a base as the catalyst.[7][8]

Materials:

  • This compound

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Methanol or Ethanol

  • Deionized Water

  • Hydrochloric Acid (HCl) (e.g., 1N)

  • Dichloromethane (B109758) (DCM) or other suitable organic solvent for extraction

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Separatory funnel

  • Beakers

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve this compound in methanol or ethanol (approximately 10 volumes) in a round-bottom flask. Add an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 10% w/v, 2 volumes).[7]

  • Hydrolysis: Stir the reaction mixture at room temperature or heat to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction may take up to 16 hours to complete. If the reaction is slow at room temperature, it can be heated to 60 °C.[7]

  • Solvent Removal: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the alcohol.

  • Extraction: Dilute the residue with water (approximately 10 volumes) and extract with an organic solvent like dichloromethane (2 x 10 volumes) to remove any non-polar impurities.

  • Acidification and Product Extraction: Cool the aqueous layer and acidify it to pH 3 using 1N HCl. Extract the product, 3-nitroaniline, with dichloromethane (2 x 5 volumes).

  • Washing and Drying: Combine the organic layers containing the product and wash successively with water (10 volumes) and brine solution. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude 3-nitroaniline. The crude product can be purified by column chromatography or recrystallization.

Experimental Workflow

Hydrolysis_Workflow General Workflow for Hydrolysis of this compound cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Combine this compound, Catalyst (Acid or Base), and Solvent reaction Heat to Reflux (Monitor by TLC or dissolution) start->reaction quench Quench Reaction (e.g., pour into ice-water) reaction->quench neutralize Neutralize/Adjust pH to Precipitate Product quench->neutralize filter Filter Crude Product neutralize->filter recrystallize Recrystallize from suitable solvent filter->recrystallize dry Dry Purified Product recrystallize->dry end end dry->end Final Product: 3-Nitroaniline

Caption: Workflow for the hydrolysis of this compound.

Biological Relevance and Applications in Drug Development

The product of this hydrolysis, 3-nitroaniline, is not only a precursor for dyes but also holds interest in medicinal chemistry.[1][2] Studies have indicated that some nitroaniline derivatives possess potential antimicrobial activity.[1] Furthermore, 3-nitroaniline serves as a building block in the synthesis of more complex molecules, including some active pharmaceutical ingredients.[2] Therefore, an efficient and well-characterized hydrolysis of this compound is a valuable tool for researchers in the early stages of drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3'-Nitroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3'-Nitroacetanilide, also known as N-(3-nitrophenyl)acetamide. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help researchers, scientists, and drug development professionals improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of this compound extremely low when I nitrate (B79036) acetanilide (B955) directly?

A1: This is the most common issue encountered and stems from a fundamental principle of electrophilic aromatic substitution. The acetamido group (-NHCOCH₃) on the acetanilide starting material is an ortho, para-director. This means it activates the benzene (B151609) ring and directs incoming electrophiles (like the nitronium ion, NO₂⁺) to the positions opposite (para) and adjacent (ortho) to it. Direct nitration of acetanilide overwhelmingly produces p-nitroacetanilide and a smaller amount of o-nitroacetanilide.[1][2] The desired 3'-nitro (meta) isomer is not formed in any significant quantity via this route. To achieve a high yield of this compound, the recommended synthetic pathway is the acetylation of m-nitroaniline .

Q2: What is the recommended and highest-yielding synthetic route to this compound?

A2: The most efficient and reliable method is the N-acetylation of m-nitroaniline using an acetylating agent like acetic anhydride (B1165640), often with a catalyst. This approach is superior because the starting material already contains the nitro group in the correct meta position. The reaction simply involves the formation of an amide bond, which is typically a high-yield transformation.

Q3: What is the purpose of the catalyst in the acetylation of m-nitroaniline?

A3: While the reaction can proceed without a catalyst, using a mild acid catalyst can increase the reaction rate. The catalyst works by activating the carbonyl carbon of the acetic anhydride, making it more electrophilic and susceptible to nucleophilic attack by the amino group of m-nitroaniline.[3] Glacial acetic acid itself can serve as both a solvent and a mild catalyst.

Q4: How can I confirm the purity of my final this compound product?

A4: The most common methods are determining the melting point and using thin-layer chromatography (TLC). The literature melting point for this compound is in the range of 148-154°C.[4] A sharp melting point within this range indicates high purity. A broad or depressed melting point suggests the presence of impurities. On a TLC plate, a pure product should ideally show a single spot.

Q5: What is the best solvent for recrystallizing this compound?

A5: Ethanol (B145695) is a commonly used and effective solvent for the recrystallization of nitroacetanilides.[4] The general principle is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly, which causes the pure compound to crystallize while impurities remain in the solution.[5] A mixed solvent system, such as ethanol/water or acetone/hexane, can also be effective if a single solvent does not provide optimal results.[6]

Troubleshooting Guide: Acetylation of m-Nitroaniline

This guide addresses specific issues that may arise during the synthesis of this compound via the acetylation of m-nitroaniline.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Reaction is very slow or incomplete (TLC shows significant starting material). 1. Insufficient heating. 2. Deactivated starting material (the nitro group makes the amine less nucleophilic than aniline). 3. Ineffective acetylating agent.1. Ensure the reaction mixture is heated to reflux as specified in the protocol to provide sufficient activation energy. 2. Increase the reaction time. Aromatic amines with electron-withdrawing groups require longer reaction times than simple aniline.[7] 3. Consider adding a mild acid catalyst, such as a few drops of concentrated sulfuric acid or using glacial acetic acid as a solvent/catalyst.[3]
The product "oils out" instead of crystallizing during recrystallization. 1. The solution is supersaturated. 2. The melting point of the compound is lower than the boiling point of the solvent. 3. Presence of impurities that inhibit crystallization.1. Add a small amount of additional hot solvent to ensure the product is fully dissolved before cooling. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal of pure product.[5] 3. Allow the solution to cool more slowly. Place it in a warm water bath that is allowed to cool to room temperature before moving to an ice bath.
Final product yield is low. 1. Incomplete reaction. 2. Product loss during workup and transfers. 3. Using too much solvent during recrystallization. 4. Incomplete precipitation of the product.1. Monitor the reaction by TLC to ensure all starting material is consumed before workup. 2. Ensure all solid is transferred between vessels by rinsing with the mother liquor or cold solvent. 3. Use the minimum amount of hot solvent required to fully dissolve the crude product for recrystallization.[5] 4. After precipitation in ice water, ensure the mixture is thoroughly chilled in an ice bath for at least 15-20 minutes to maximize crystal formation before filtration.
The final product is colored (e.g., yellow or brown) instead of off-white. 1. Presence of residual starting material (m-nitroaniline is typically yellow). 2. Formation of colored byproducts due to overheating. 3. Impurities from reagents.1. Ensure the product is thoroughly washed with cold water after initial precipitation to remove unreacted starting material. 2. Perform a second recrystallization. If the color persists, you can treat the hot solution with a small amount of activated charcoal before filtering it hot (this should be done with caution). 3. Use high-purity reagents and solvents.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of this compound from m-nitroaniline. Yields are highly dependent on the specific conditions and purification efficiency.

ParameterValue / ConditionPurpose
Starting Material m-NitroanilineProvides the correct isomer backbone.
Reagent Acetic AnhydrideAcetylating agent. Typically used in slight excess (1.1-1.3 equivalents).
Solvent / Catalyst Glacial Acetic AcidServes as a solvent and a mild acid catalyst to promote the reaction.
Reaction Temperature 100-120 °C (Reflux)Provides energy to overcome the activation barrier for the less nucleophilic amine.
Reaction Time 30 - 75 minutesVaries based on scale and catalyst use. Monitor by TLC for completion.[8]
Workup Precipitation in ice-waterQuenches the reaction and precipitates the crude product, which has low solubility in water.
Purification Recrystallization from EthanolRemoves unreacted starting materials and soluble impurities.
Expected Yield 60-95%Highly dependent on experimental execution and purification.[8]

Detailed Experimental Protocol

Synthesis of this compound via Acetylation of m-Nitroaniline

This protocol describes a standard laboratory procedure for the synthesis.

Materials:

  • m-Nitroaniline

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine m-nitroaniline (1.0 eq) and glacial acetic acid (approx. 3-4 mL per gram of m-nitroaniline).

  • Addition of Reagent: While stirring, add acetic anhydride (1.2 eq) to the flask.

  • Heating: Heat the reaction mixture to a gentle reflux (approximately 118°C) using a heating mantle. Maintain the reflux with continuous stirring for 60 minutes. Monitor the reaction's progress using TLC.

  • Precipitation: After the reaction is complete, allow the mixture to cool slightly. Carefully and slowly pour the warm reaction mixture into a beaker containing crushed ice and water (approx. 10 times the volume of the reaction mixture).

  • Isolation of Crude Product: Stir the ice-water mixture until the product fully precipitates as a solid. Let the mixture stand in an ice bath for 15 minutes to maximize precipitation. Collect the crude this compound by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid on the filter paper with several portions of cold deionized water to remove residual acetic acid and other water-soluble impurities.

  • Recrystallization: Transfer the crude solid to a clean Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid. If any insoluble impurities remain, filter the hot solution.

  • Crystallization and Final Isolation: Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them thoroughly.

  • Characterization: Determine the mass and percent yield of the final product. Characterize by measuring its melting point.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup & Isolation cluster_purification Purification Stage A 1. Combine m-Nitroaniline and Glacial Acetic Acid B 2. Add Acetic Anhydride A->B C 3. Heat to Reflux (60 min) B->C D 4. Cool and Pour into Ice-Water C->D Reaction Complete E 5. Filter Crude Product D->E F 6. Wash with Cold Water E->F G 7. Dissolve in Hot Ethanol F->G Crude Product H 8. Cool to Crystallize G->H I 9. Filter and Dry Pure Product H->I J J I->J Final Product troubleshooting_yield Start Low Final Yield? CheckTLC Was starting material fully consumed (TLC)? Start->CheckTLC Yes Recrystallization Review Recrystallization Procedure CheckTLC->Recrystallization Yes IncreaseTime Solution: Increase reflux time or add catalyst. CheckTLC->IncreaseTime No TooMuchSolvent Did you use minimum hot solvent? Recrystallization->TooMuchSolvent UseLessSolvent Solution: Use less solvent. Recover product from filtrate. TooMuchSolvent->UseLessSolvent No WashingLoss Did you wash crystals with ICE-COLD solvent? TooMuchSolvent->WashingLoss Yes UseColdSolvent Solution: Ensure wash solvent is ice-cold. WashingLoss->UseColdSolvent No TransferLoss Solution: Improve transfer technique; rinse glassware. WashingLoss->TransferLoss Yes

References

Technical Support Center: Purification of 3'-Nitroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3'-Nitroacetanilide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The most common impurities are its isomers: 2'-Nitroacetanilide (ortho-isomer) and 4'-Nitroacetanilide (para-isomer). These are often co-synthesized during the nitration of acetanilide.

Q2: What is the recommended primary method for purifying this compound?

A2: Recrystallization is the most common and effective method for purifying this compound.[1][2] Ethanol (B145695) is a frequently used solvent for this purpose.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your sample can be assessed using two primary methods:

  • Melting Point Determination: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause the melting point to be lower and broader.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate suggests a pure compound. The presence of multiple spots indicates impurities.[1]

Q4: What are the expected melting points for the different nitroacetanilide isomers?

A4: The melting points of the isomers are distinct and can be used to identify them.

CompoundIsomerMelting Point (°C)
2'-NitroacetanilideOrtho90-94
This compoundMeta154-158
4'-NitroacetanilidePara213-215

(Data sourced from multiple chemical suppliers and literature)

Q5: How do the polarities of the nitroacetanilide isomers compare on a TLC plate?

A5: The polarity of the isomers generally follows this trend: para > meta > ortho. This difference in polarity is due to the degree of intermolecular hydrogen bonding possible. The para-isomer is the most polar and will have the lowest Rf value, while the less polar ortho-isomer will have the highest Rf value.

CompoundIsomerRelative PolarityExpected Rf Value
2'-NitroacetanilideOrthoLeast PolarHighest
This compoundMetaIntermediateIntermediate
4'-NitroacetanilideParaMost PolarLowest

(This is a generalized trend; actual Rf values will depend on the specific TLC conditions.)

Troubleshooting Guides

Recrystallization Issues

Problem: No crystals form upon cooling.

Possible CauseTroubleshooting Step
Too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
The solution is supersaturated. 1. Scratch: Use a glass rod to gently scratch the inner surface of the flask at the solution's surface to create nucleation sites.[3] 2. Seed: Add a tiny crystal of pure this compound to the solution to induce crystallization.[3]
Insufficient cooling. Ensure the solution has cooled to room temperature, then place it in an ice bath for at least 15 minutes.[4]

Problem: The product "oils out" instead of forming crystals.

Possible CauseTroubleshooting Step
Solution is too concentrated, and the solute is coming out of solution above its melting point. Reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation and then cool slowly.[3]
Cooling is too rapid. Allow the solution to cool more slowly. Insulate the flask to retain heat for a longer period.[3]

Problem: The recrystallized product is still impure (as determined by TLC or melting point).

Possible CauseTroubleshooting Step
Co-precipitation of isomers. The solubility of the isomers might be too similar in the chosen solvent. Consider using a different solvent or a mixed solvent system. Fractional crystallization may be necessary.
Incomplete removal of mother liquor. Ensure the crystals are thoroughly washed with a small amount of ice-cold solvent during vacuum filtration to remove residual mother liquor containing impurities.[4]
Crystals formed too quickly, trapping impurities. Redissolve the crystals in the minimum amount of hot solvent and allow for slower cooling to promote the formation of purer crystals.[3]

Problem: Low yield of recovered crystals.

Possible CauseTroubleshooting Step
Too much solvent was used initially. Concentrate the mother liquor by carefully evaporating some of the solvent and cool again to recover a second crop of crystals.[4]
Washing with too much or warm solvent. Always use a minimal amount of ice-cold solvent to wash the crystals on the filter.
The compound is too soluble in the chosen solvent even at low temperatures. Consider a different recrystallization solvent or a mixed-solvent system where the compound has lower solubility when cold.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethanol required to just dissolve the solid. This should be done on a hot plate or in a water bath.[5]

  • Decolorization (if necessary): If the hot solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl and heat the mixture for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining impurities in the mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

  • Analysis: Determine the melting point and perform a TLC analysis to confirm the purity of the product.

Protocol 2: Thin Layer Chromatography (TLC) for Purity Assessment
  • Plate Preparation: Obtain a silica (B1680970) gel TLC plate. Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom.

  • Spotting: Dissolve small amounts of your crude and purified products in a suitable solvent (e.g., ethyl acetate (B1210297) or acetone). Use a capillary tube to spot the solutions onto the origin line. It is also advisable to spot standards of the ortho-, meta-, and para-isomers if available.

  • Development: Place a small amount of the developing solvent (eluent), such as a 9:1 mixture of benzene:ethyl acetate, into a developing chamber with a piece of filter paper to saturate the atmosphere.[6] Place the TLC plate in the chamber, ensuring the solvent level is below the origin line. Cover the chamber.

  • Visualization: Allow the solvent to travel up the plate until it is about 1 cm from the top. Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp.

  • Rf Calculation: Measure the distance from the origin to the solvent front and the distance from the origin to the center of each spot. Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Visualizations

Recrystallization_Workflow Crude Crude this compound Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve HotFilter Hot Filtration (Remove Insolubles) Dissolve->HotFilter Cool Slow Cooling & Ice Bath HotFilter->Cool VacuumFilter Vacuum Filtration Cool->VacuumFilter Wash Wash with Ice-Cold Solvent VacuumFilter->Wash Impurities Impurities in Mother Liquor VacuumFilter->Impurities Filtrate Dry Dry Crystals Wash->Dry Pure Pure this compound Dry->Pure

Caption: General workflow for the purification of this compound by recrystallization.

Troubleshooting_Logic Start Cooling Solution CheckCrystals Crystals Formed? Start->CheckCrystals NoCrystals No Crystals CheckCrystals->NoCrystals No OilingOut Oily Layer Forms CheckCrystals->OilingOut Oil YesCrystals Crystals Formed CheckCrystals->YesCrystals Yes Troubleshoot_No Action: 1. Scratch Flask 2. Add Seed Crystal 3. Evaporate Solvent NoCrystals->Troubleshoot_No Troubleshoot_Oil Action: 1. Reheat to Dissolve 2. Add More Solvent 3. Cool Slowly OilingOut->Troubleshoot_Oil Proceed Proceed to Filtration YesCrystals->Proceed Troubleshoot_No->Start Re-cool Troubleshoot_Oil->Start Re-cool

Caption: Decision-making workflow for troubleshooting common crystallization problems.

References

removing ortho-nitroacetanilide from 3'-nitroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting and procedural information for researchers, scientists, and drug development professionals on the separation of ortho-nitroacetanilide from the desired 3'-nitroacetanilide isomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating o-nitroacetanilide from this compound?

The two most effective and commonly used laboratory techniques for separating these isomers are fractional recrystallization and column chromatography. The choice between them depends on the scale of the separation, the purity required, and the available resources.

Q2: Why is there a significant difference in the physical properties of these two isomers?

The difference in the position of the nitro group on the benzene (B151609) ring relative to the acetamido group leads to substantial differences in molecular symmetry, polarity, and intermolecular forces. The meta-isomer (this compound) has a more symmetrical structure, allowing for more efficient packing into a crystal lattice. This results in a significantly higher melting point and different solubility characteristics compared to the less symmetrical ortho-isomer.[1][2]

Q3: Which separation technique is recommended for a large-scale purification?

For larger quantities of material, fractional recrystallization is generally more practical and cost-effective. It relies on the differential solubility of the two isomers in a chosen solvent. Column chromatography is highly effective but can be more time-consuming and require larger volumes of solvent for preparative-scale separations.

Q4: How can I quickly check the purity of my separated this compound?

The most straightforward methods are Thin Layer Chromatography (TLC) and melting point determination. On a TLC plate, the two isomers will have different Rf values, allowing for a visual assessment of separation.[3] A sharp melting point range close to the literature value for pure this compound (approx. 151-158 °C) indicates high purity, whereas a broad or depressed melting range suggests the presence of the ortho-isomer impurity.[4][5][6][7][8][9][10]

Data Presentation: Physical Properties

The significant differences in the physical properties of ortho- and this compound are fundamental to their separation.

Propertyortho-NitroacetanilideThis compound
Synonym 2'-Nitroacetanilidem-Nitroacetanilide
CAS Number 552-32-9[6]122-28-1[5][6]
Appearance Yellow leaflets or crystals[6][11]White to brown powder/needles[4][7]
Melting Point 90-94 °C[6][11][12][13][14]151-158 °C[1][4][5][6][7][8][9]

Data Presentation: Solubility Characteristics

A summary of solubility data is crucial for selecting an appropriate separation method, particularly for recrystallization.

Solventortho-NitroacetanilideThis compound
Water Moderately soluble in cold, freely in hot[6][11]Sparingly soluble in hot water[6][7]
Ethanol Soluble[6][11]Soluble[7]
Chloroform Soluble[6]Freely soluble[6][7]
Ether Soluble[6]Practically insoluble[6][7]
Benzene Soluble[11]Soluble in nitrobenzene[6][7]

Note: The relative solubilities can vary significantly with temperature. The key to recrystallization is finding a solvent where the desired compound's solubility changes dramatically with temperature, while the impurity remains soluble at low temperatures.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low yield after recrystallization. - Using too much solvent, which keeps the desired product dissolved even when cooled.- Cooling the solution too rapidly, trapping impurities.- Premature crystallization in the funnel during hot filtration.- Use the minimum amount of hot solvent required to fully dissolve the crude mixture.[15]- Allow the flask to cool slowly to room temperature before placing it in an ice bath.[15]- Use a pre-heated funnel or a stemless funnel for hot filtration to prevent clogging.[10]
Product is still impure (broad melting point). - Ineffective solvent choice, where both isomers have similar solubility profiles.- The solution was cooled too quickly, causing the impurity to co-precipitate.- Perform small-scale solubility tests with different solvents to find one that maximizes the solubility difference.- Ensure slow cooling to allow for selective crystallization of the 3'-isomer.- Consider a second recrystallization step or purification by column chromatography.
Poor separation on column chromatography. - Incorrect solvent system (eluent) polarity.- Column was overloaded with the crude mixture.- The column was not packed correctly, leading to channeling.- Use TLC to determine the optimal eluent system that gives a good separation of spots (difference in Rf values).- Use an appropriate amount of crude material for the column size.- Ensure the stationary phase is packed uniformly without air bubbles or cracks.

Experimental Protocols

Protocol 1: Purification by Fractional Recrystallization

This method leverages the lower solubility of this compound compared to the ortho-isomer in certain solvents at lower temperatures. Ethanol is often a suitable solvent.

  • Dissolution: Place the crude mixture of isomers in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture gently on a hot plate with stirring until it reaches a boil. Continue adding small portions of hot solvent until the solid material is just fully dissolved.[10][15]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent the desired compound from crystallizing prematurely.[10]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of pure crystals. Once at room temperature, place the flask in an ice-water bath to maximize the precipitation of the this compound.[15]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals completely to remove all traces of solvent. Determine the yield and confirm purity via melting point analysis.

G cluster_recrystallization Recrystallization Workflow A 1. Dissolve crude mixture in minimum hot solvent B 2. Perform hot filtration (if needed) A->B removes insolubles C 3. Cool solution slowly to induce crystallization A->C if no insolubles B->C D 4. Cool further in ice bath C->D maximizes yield E 5. Isolate crystals via vacuum filtration D->E F 6. Wash crystals with ice-cold solvent E->F removes soluble ortho-isomer G 7. Dry purified This compound F->G

Caption: Workflow for the purification of this compound by recrystallization.

Protocol 2: Purification by Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) and solubility in a mobile phase (eluent).

  • TLC Analysis: First, determine an appropriate solvent system (eluent) using Thin Layer Chromatography (TLC). The ideal eluent will show a clear separation between the spots for the ortho- and 3'-isomers, with Rf values ideally between 0.2 and 0.5.

  • Column Packing: Prepare a chromatography column with a slurry of silica gel in the chosen eluent. Ensure the silica is packed evenly without any air bubbles.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin to collect fractions as the solvent flows through. The less polar compound (ortho-nitroacetanilide) will typically elute from the column first, followed by the more polar this compound.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the pure fractions containing the desired this compound and remove the solvent using a rotary evaporator to yield the purified product.

  • Drying and Analysis: Dry the solid product and confirm its purity and identity using melting point analysis and other spectroscopic methods if necessary.

G cluster_chromatography Column Chromatography Workflow A 1. Determine eluent via TLC analysis B 2. Pack column with silica gel slurry A->B C 3. Load dissolved crude sample B->C D 4. Elute with solvent and collect fractions C->D E 5. Analyze fractions using TLC D->E monitor separation F 6. Combine pure fractions of 3'-isomer E->F G 7. Evaporate solvent to isolate product F->G

Caption: Workflow for the purification of this compound by column chromatography.

References

optimizing reaction temperature for 3'-Nitroacetanilide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of nitroacetanilide isomers. While the primary focus is on the optimization of reaction temperature for the common nitration of acetanilide (B955) to produce p-nitroacetanilide, we also address the synthesis of m-nitroacetanilide.

Frequently Asked Questions (FAQs)

Q1: How do I synthesize 3'-Nitroacetanilide (m-nitroacetanilide)?

A1: The direct nitration of acetanilide primarily yields a mixture of o-nitroacetanilide and p-nitroacetanilide because the acetamido group (–NHCOCH₃) is an ortho-para directing group.[1][2][3] To synthesize this compound (m-nitroacetanilide), an alternative synthetic strategy is required. A common method is the acetylation of 3-nitroaniline.[1] This indirect route is necessary to achieve the meta substitution pattern.

Q2: What is the optimal temperature range for the nitration of acetanilide to produce p-nitroacetanilide?

A2: The nitration of acetanilide is an exothermic reaction, and careful temperature control is crucial.[4] The reaction temperature should generally be maintained between 0°C and 10°C.[5][6][7] Some protocols suggest a range of 10-20°C during the addition of the nitrating mixture.[4][8] It is critical to keep the temperature from rising above 20°C to prevent side reactions.[2][3]

Q3: Why is temperature control so important in this reaction?

A3: Maintaining a low temperature is essential for several reasons:

  • To prevent dinitration: Higher temperatures can lead to the formation of 2,4-dinitroacetanilide.[8]

  • To control the reaction rate: The reaction is exothermic, and low temperatures slow down the reaction, preventing it from becoming uncontrollable.[9]

  • To minimize side product formation: Elevated temperatures can promote the formation of unwanted byproducts, reducing the purity and yield of the desired p-nitroacetanilide.

Q4: What are the common side products in the nitration of acetanilide?

A4: The primary side product is o-nitroacetanilide.[3][9] Due to steric hindrance from the bulky acetamido group, the para product is favored. Dinitrated products can also form if the reaction conditions, particularly temperature, are not well-controlled.[8] Additionally, hydrolysis of the amide can occur if strong acids are present and the mixture is heated, leading to the formation of p-nitroaniline.[4][9]

Troubleshooting Guide

Problem 1: Low yield of p-nitroacetanilide.

Possible Cause Solution
Reaction temperature was too high. Maintain the reaction temperature between 0-10°C during the addition of the nitrating mixture using an ice-salt bath.[5][6]
Incomplete reaction. After the addition of the nitrating mixture, allow the reaction to stand at room temperature for about 30-60 minutes to ensure the reaction goes to completion.[4]
Loss of product during workup. The precipitate can be voluminous; transfer it carefully to the Buchner funnel.[4] Wash the crude product with cold water to minimize dissolution.
Incomplete precipitation. Pour the reaction mixture into a sufficient amount of crushed ice and water to ensure complete precipitation of the product.[4][5]

Problem 2: The final product is yellow or orange instead of pale yellow or colorless.

Possible Cause Solution
Presence of o-nitroacetanilide. The ortho isomer is typically yellow.[9] Recrystallize the crude product from ethanol; p-nitroacetanilide is less soluble and will crystallize out, while the ortho isomer tends to remain in the filtrate.[2]
Hydrolysis to p-nitroaniline. This can occur if all traces of acid are not removed during workup.[4] Neutralize the crude product by washing with a solution like 15% aqueous disodium (B8443419) hydrogen phosphate.[4]
Residual acid. Thoroughly wash the filtered product with cold water until the washings are neutral to litmus (B1172312) paper.

Problem 3: The melting point of the product is low and has a wide range.

Possible Cause Solution
Impurities in the product. The presence of o-nitroacetanilide or unreacted acetanilide will lower and broaden the melting point.[9][10] Purify the product by recrystallization from ethanol.
The product is not completely dry. Ensure the product is thoroughly dried after filtration to remove any residual solvent or water.[10]

Experimental Protocols

Synthesis of p-Nitroacetanilide

This protocol is a synthesis of information from multiple sources.[2][4][5][9]

Materials:

  • Acetanilide

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid

  • Concentrated Nitric Acid (or Fuming Nitric Acid)

  • Ice

  • Ethanol (for recrystallization)

Procedure:

  • In a beaker, dissolve acetanilide in glacial acetic acid. Gentle warming may be required.[3][4]

  • Cool the solution in an ice bath, then slowly add concentrated sulfuric acid with constant stirring. The mixture will warm up.

  • Cool the mixture down to 0-5°C in an ice-salt bath.[5]

  • In a separate test tube, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping this mixture cool in an ice bath.[4][5]

  • Add the cold nitrating mixture dropwise to the acetanilide solution over a period of about 15 minutes, ensuring the temperature of the reaction mixture does not exceed 10°C.[5][7]

  • After the addition is complete, let the reaction mixture stand at room temperature for 30-60 minutes.[4]

  • Pour the reaction mixture onto a generous amount of crushed ice with stirring.[2][5]

  • Collect the precipitated crude p-nitroacetanilide by vacuum filtration and wash it thoroughly with cold water to remove residual acid.

  • For further purification, recrystallize the crude product from hot ethanol. The less soluble p-nitroacetanilide will crystallize as colorless crystals upon cooling, while the more soluble o-nitroacetanilide will remain in the mother liquor.[2]

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry.

Data Presentation

Table 1: Recommended Reagent Quantities and Temperature Control

ReagentExample QuantityRoleKey Temperature Considerations
Acetanilide2.5 gStarting Material-
Glacial Acetic Acid2.5 mLSolventDissolution may require gentle warming.[3]
Conc. Sulfuric Acid5.0 mLCatalyst & Dehydrating AgentAddition to acetic acid solution is exothermic.[4]
Conc. Nitric Acid1.5 mLNitrating Agent-
Conc. Sulfuric Acid (for nitrating mix)1.0 mLTo generate nitronium ionPrepare nitrating mix in an ice bath.[4]
Reaction Condition Recommended Range Consequence of Deviation
Addition of Nitrating Mixture0-10°CHigher temperatures lead to dinitration and side products.[5][8]
Post-addition StandingRoom TemperatureAllows the reaction to go to completion.[4]

Visualizations

experimental_workflow cluster_prep Preparation of Reactants cluster_reaction Nitration Reaction cluster_workup Product Isolation and Purification prep_acetanilide Dissolve Acetanilide in Glacial Acetic Acid add_h2so4 Add Conc. H₂SO₄ prep_acetanilide->add_h2so4 cool_acetanilide Cool to 0-5°C (Ice-Salt Bath) add_h2so4->cool_acetanilide add_nitrating_mix Add Nitrating Mix Dropwise (Maintain Temp < 10°C) cool_acetanilide->add_nitrating_mix prep_nitrating_mix Prepare Nitrating Mix (HNO₃ + H₂SO₄) in Ice Bath prep_nitrating_mix->add_nitrating_mix stand_room_temp Stand at Room Temp (30-60 min) add_nitrating_mix->stand_room_temp precipitate Pour onto Crushed Ice stand_room_temp->precipitate filter_wash Vacuum Filter and Wash with Cold Water precipitate->filter_wash recrystallize Recrystallize from Hot Ethanol filter_wash->recrystallize final_product Filter and Dry Pure p-Nitroacetanilide recrystallize->final_product

Caption: Experimental workflow for the synthesis of p-nitroacetanilide.

References

Technical Support Center: Synthesis of 3'-Nitroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 3'-Nitroacetanilide. The following sections offer detailed experimental protocols, troubleshooting guidance, and frequently asked questions to ensure a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

A1: While the direct nitration of acetanilide (B955) is a common method for producing nitroacetanilides, it overwhelmingly favors the formation of the ortho- and para-isomers. The most reliable and selective method for synthesizing this compound is the acetylation of 3-nitroaniline (B104315). This approach avoids the challenges of controlling regioselectivity during the nitration of acetanilide.

Q2: Why is direct nitration of acetanilide not recommended for producing the meta-isomer?

A2: The acetamido group (-NHCOCH₃) in acetanilide is an ortho-, para-directing group in electrophilic aromatic substitution reactions like nitration. This means that the incoming nitro group will preferentially add to the positions ortho and para to the acetamido group, resulting in very low yields of the desired this compound (meta-isomer).

Q3: What are the main side products to expect in the synthesis of this compound via acetylation of 3-nitroaniline?

A3: The primary potential side product is unreacted 3-nitroaniline. If the reaction is not carried out to completion, some starting material may remain. Diacetylation is also a possibility, though less common under controlled conditions.

Q4: How can I purify the crude this compound?

A4: The most common method for purifying this compound is recrystallization. Ethanol (B145695) is a suitable solvent for this purpose. The crude product is dissolved in a minimal amount of hot ethanol and then allowed to cool slowly, which causes the purified this compound to crystallize out, leaving impurities in the solution.

Q5: What are the key safety precautions to take during this synthesis?

A5: Acetic anhydride (B1165640) is corrosive and a lachrymator, so it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. 3-Nitroaniline is toxic and should be handled with care. The reaction may be exothermic, so controlled addition of reagents is important.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction.- Ensure the molar ratio of acetic anhydride to 3-nitroaniline is appropriate (a slight excess of acetic anhydride is often used).- Increase the reaction time or temperature, monitoring for potential side product formation.
Loss of product during workup or purification.- During filtration, ensure all the product is transferred from the reaction vessel.- When recrystallizing, use the minimum amount of hot solvent to dissolve the product to maximize recovery upon cooling.
Product is Contaminated with Starting Material (3-nitroaniline) Insufficient amount of acetylating agent.- Use a slight excess of acetic anhydride in the reaction.
Reaction time was too short.- Increase the reaction time to ensure complete conversion of the starting material.
Inefficient purification.- Perform a second recrystallization to further purify the product.
Product is Oily or Does Not Solidify Presence of impurities.- Attempt to triturate the oil with a small amount of cold solvent (e.g., ethanol or water) to induce crystallization.- If trituration fails, purify the product using column chromatography.
Incomplete removal of acetic acid.- Wash the crude product thoroughly with cold water or a dilute sodium bicarbonate solution to neutralize and remove any residual acetic acid.
Formation of Unexpected Side Products Reaction temperature was too high.- Maintain the recommended reaction temperature. High temperatures can lead to decomposition or side reactions.
Presence of water in the reactants.- Ensure that the 3-nitroaniline and acetic anhydride are dry, as water can hydrolyze the acetic anhydride.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound via the acetylation of 3-nitroaniline. Please note that actual results may vary depending on the specific reaction conditions and scale.

Parameter Value Notes
Typical Yield 85-95%Based on laboratory-scale synthesis.
Reaction Time 30-60 minutesVaries with temperature and scale.
Purity (after recrystallization) >98%As determined by techniques such as melting point and spectroscopy.
Melting Point 154-156 °CA sharp melting point range indicates high purity.

Experimental Protocols

Synthesis of this compound via Acetylation of 3-Nitroaniline

This protocol details the laboratory-scale synthesis of this compound.

Materials:

  • 3-Nitroaniline

  • Acetic Anhydride

  • Glacial Acetic Acid (optional, as solvent)

  • Ethanol (for recrystallization)

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beaker

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitroaniline in a minimal amount of glacial acetic acid (optional, the reaction can also be run neat).

  • Addition of Acetic Anhydride: While stirring, slowly add a slight molar excess (approximately 1.1 to 1.2 equivalents) of acetic anhydride to the 3-nitroaniline solution. The addition should be done cautiously as the reaction can be exothermic.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 100-120 °C) and maintain this temperature for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) if desired.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing cold deionized water while stirring. This will precipitate the crude this compound.

  • Isolation of Crude Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold deionized water to remove any unreacted acetic anhydride and acetic acid.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol. Dissolve the solid in hot ethanol and allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol. Dry the product in a desiccator or a vacuum oven at a low temperature.

  • Characterization: Determine the yield, melting point, and purity of the final product.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup & Isolation cluster_purification Purification Stage start Start: 3-Nitroaniline add_acetic_anhydride Add Acetic Anhydride start->add_acetic_anhydride 1 heat_reflux Heat to Reflux (30-60 min) add_acetic_anhydride->heat_reflux 2 reaction_complete Reaction Complete heat_reflux->reaction_complete 3 cool_mixture Cool to Room Temp. reaction_complete->cool_mixture 4 precipitate Precipitate in Cold Water cool_mixture->precipitate 5 filter_crude Vacuum Filter Crude Product precipitate->filter_crude 6 wash_crude Wash with Water filter_crude->wash_crude 7 recrystallize Recrystallize from Hot Ethanol wash_crude->recrystallize 8 cool_crystallize Cool to Induce Crystallization recrystallize->cool_crystallize 9 filter_pure Vacuum Filter Purified Product cool_crystallize->filter_pure 10 dry_product Dry Product filter_pure->dry_product 11 final_product Final Product: this compound dry_product->final_product 12

Caption: Experimental workflow for the synthesis of this compound.

Technical Support Center: Analysis of 3'-Nitroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 3'-Nitroacetanilide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: The most common impurities are typically process-related, arising from the synthesis process, which is the nitration of acetanilide (B955). These include:

  • Unreacted Starting Material: Acetanilide

  • Isomeric By-products: 2'-Nitroacetanilide and 4'-Nitroacetanilide.[1]

  • Hydrolysis Product: 3-Nitroaniline

  • Residual Solvents: Such as glacial acetic acid from the reaction or ethanol (B145695) from recrystallization.

  • Residual Acids: Traces of sulfuric acid and nitric acid from the nitrating mixture.

Q2: What is the typical purity of commercial this compound?

A2: Commercial grades of this compound generally have a purity of 97% or higher.[2][3] The total percentage of impurities is typically low.

Q3: Which analytical technique is most suitable for identifying and quantifying impurities in this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for the analysis of this compound and its organic impurities. Gas Chromatography (GC) with a headspace autosampler is suitable for the analysis of residual solvents.

Troubleshooting Guides

HPLC Analysis of this compound and Related Substances

This guide addresses common issues encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I resolve it?

  • Answer: Peak tailing for nitroaromatic compounds in reversed-phase HPLC can often be attributed to interactions with acidic silanol (B1196071) groups on the silica-based column packing.

    • Troubleshooting Steps:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., using a phosphate (B84403) buffer at pH 3) can suppress the ionization of silanol groups, reducing peak tailing.

      • Use a High-Purity Column: Employ a column with high-purity silica (B1680970) ("Type B") which has fewer accessible and less acidic silanol groups.

      • Add a Competing Base: Introducing a small amount of a basic modifier, such as triethylamine, to the mobile phase can block the active silanol sites.

      • Check for Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.

Issue 2: Inconsistent Retention Times

  • Question: I am observing a drift in the retention times for my analyte peaks between injections. What should I investigate?

  • Answer: Fluctuating retention times can be caused by several factors related to the HPLC system and the mobile phase.

    • Troubleshooting Steps:

      • Ensure Proper Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting a sequence.

      • Check for Leaks: Inspect the HPLC system for any leaks, as this can cause pressure fluctuations and affect retention times.

      • Mobile Phase Preparation: Ensure the mobile phase is well-mixed and degassed. Inconsistent composition can lead to retention time shifts.

      • Control Column Temperature: Use a column oven to maintain a constant temperature, as temperature fluctuations can impact retention.

Issue 3: Appearance of Extraneous Peaks

  • Question: I am seeing unexpected peaks in my chromatogram. What could be their source?

  • Answer: Extraneous peaks can originate from the sample, the mobile phase, or carryover from previous injections.

    • Troubleshooting Steps:

      • Run a Blank Injection: Inject the sample solvent (diluent) to see if the extraneous peaks are present. If so, the contamination is in your solvent.

      • Check Mobile Phase Components: Ensure high-purity (HPLC grade) solvents are used for the mobile phase.

      • Investigate Sample Degradation: this compound can be susceptible to hydrolysis. Ensure your sample is fresh and properly stored. The presence of 3-Nitroaniline may indicate degradation.

      • Implement a Column Wash Step: A thorough column wash between runs can prevent carryover from previous samples.

Data Presentation

Table 1: Typical Impurity Profile of Commercial this compound
Impurity NameTypical Specification LimitNotes
Total Organic Impurities ≤ 3%Based on a product purity of ≥97%
AcetanilideReport resultUnreacted starting material
2'-NitroacetanilideReport resultIsomeric by-product
4'-NitroacetanilideReport resultIsomeric by-product
3-NitroanilineReport resultPotential hydrolysis product
Residual Solvents As per ICH Q3C guidelinese.g., Ethanol, Acetic Acid

Experimental Protocols

HPLC Method for the Analysis of this compound and Related Substances

This method is a representative protocol for the separation and quantification of this compound and its common process-related impurities.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Phosphoric acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Sample Diluent: Acetonitrile/Water (50:50, v/v)

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with the sample diluent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Visualizations

G Troubleshooting Workflow for HPLC Analysis start Start HPLC Analysis issue Chromatographic Issue Observed? start->issue peak_shape Poor Peak Shape? issue->peak_shape Yes end Analysis Successful issue->end No retention_time Inconsistent Retention Times? peak_shape->retention_time No tailing Adjust Mobile Phase pH Use High-Purity Column Add Competing Base peak_shape->tailing Tailing fronting Dilute Sample peak_shape->fronting Fronting extra_peaks Extraneous Peaks? retention_time->extra_peaks No rt_drift Ensure Column Equilibration Check for Leaks Verify Mobile Phase Prep Control Temperature retention_time->rt_drift Yes contamination Run Blank Injection Check Mobile Phase Purity Investigate Sample Degradation Implement Column Wash extra_peaks->contamination Yes review Review and Optimize Method extra_peaks->review No tailing->review fronting->review rt_drift->review contamination->review review->start

Caption: Troubleshooting workflow for HPLC analysis of this compound.

G Synthesis of this compound and Origin of Impurities acetanilide Acetanilide (Starting Material) nitration Nitration (HNO3, H2SO4) acetanilide->nitration impurity_start Unreacted Acetanilide acetanilide->impurity_start Incomplete Reaction product This compound (Main Product) nitration->product impurity_ortho 2'-Nitroacetanilide (Isomeric By-product) nitration->impurity_ortho impurity_para 4'-Nitroacetanilide (Isomeric By-product) nitration->impurity_para impurity_hydrolysis 3-Nitroaniline (Hydrolysis Product) product->impurity_hydrolysis Hydrolysis

Caption: Synthesis pathway and the origin of common impurities in this compound.

References

interpreting unexpected peaks in the NMR spectrum of 3'-Nitroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectrum of 3'-Nitroacetanilide.

Frequently Asked Questions (FAQs)

Q1: I am seeing more peaks in the aromatic region of my 1H NMR spectrum than I expected for this compound. What could be the cause?

A1: Extra peaks in the aromatic region (typically δ 7.0-9.0 ppm) often indicate the presence of impurities. Common culprits in the synthesis of this compound include:

  • Unreacted Starting Material: Residual acetanilide (B955) from an incomplete reaction.

  • Isomeric Impurities: Formation of 2'-Nitroacetanilide (ortho isomer) and 4'-Nitroacetanilide (para isomer) as byproducts during the nitration of acetanilide.[1][2]

To identify these impurities, compare the chemical shifts and coupling patterns of the unexpected peaks with the known spectra of these compounds.

Q2: There are unexpected sharp singlets in my 1H NMR spectrum, particularly in the aliphatic region. What are they?

A2: Sharp singlets that do not correspond to your target molecule are often due to common laboratory solvents. Check for the characteristic chemical shifts of solvents used during your synthesis or purification, such as:

  • Acetone: ~δ 2.17 ppm

  • Ethyl Acetate: ~δ 2.05 ppm (singlet from acetyl protons) and other signals at ~δ 1.26 ppm (triplet) and ~δ 4.12 ppm (quartet).[3]

  • Silicone Grease: A broad singlet around δ 0.0 ppm.

Thoroughly drying your sample under high vacuum can help remove residual solvents.[3]

Q3: I see a broad peak in my spectrum that I can't assign. What might it be?

A3: A broad peak in an 1H NMR spectrum is often characteristic of an exchangeable proton, such as an N-H or O-H proton.[4] For this compound, the N-H proton of the amide group can appear as a broad singlet. The chemical shift of this peak can vary depending on the solvent, concentration, and temperature. Another common broad peak is due to water (H₂O) contamination in the NMR solvent.[4][5]

To confirm if a broad peak is from an exchangeable proton, you can perform a D₂O shake experiment. Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The peak corresponding to the exchangeable proton will either disappear or significantly decrease in intensity.[3]

Q4: The integration of my aromatic peaks does not match the expected proton count. Why?

A4: Incorrect integration values can arise from overlapping signals. If peaks from your product overlap with peaks from impurities, the integration will not be accurate. It is also possible that if an impurity is present, the relative integration of all peaks will be skewed. Ensure your sample is of high purity for accurate integration.

Troubleshooting Guide for Unexpected Peaks

If you observe unexpected peaks in the NMR spectrum of your this compound sample, follow this logical workflow to identify their source.

Troubleshooting Workflow

Troubleshooting_Workflow start Unexpected Peak(s) Observed in NMR Spectrum is_sharp_singlet Is the peak a sharp singlet? start->is_sharp_singlet is_broad Is the peak broad? is_sharp_singlet->is_broad No check_solvents Compare chemical shift to common solvent impurity tables. is_sharp_singlet->check_solvents Yes is_aromatic Are there extra peaks in the aromatic region? is_broad->is_aromatic No check_exchangeable Likely an exchangeable proton (N-H) or water. Perform D2O shake. is_broad->check_exchangeable Yes check_isomers Compare to NMR data of starting material (acetanilide) and isomers (2'- and 4'-nitroacetanilide). is_aromatic->check_isomers Yes end Impurity Identified check_solvents->end check_exchangeable->end spike_sample Perform spiking experiment with suspected impurity for confirmation. check_isomers->spike_sample spike_sample->end

Caption: A step-by-step workflow to diagnose the origin of unexpected peaks in the NMR spectrum of this compound.

Data Presentation: NMR Chemical Shifts

The following table summarizes the approximate ¹H and ¹³C NMR chemical shifts for this compound and its common impurities. Note that chemical shifts can vary slightly depending on the solvent and concentration.

Compound¹H NMR Chemical Shifts (δ ppm)¹³C NMR Chemical Shifts (δ ppm)
This compound Aromatic Protons: ~8.62 (s, 1H)~7.90 (d, 1H)~7.89 (d, 1H)~7.60 (t, 1H)Amide Proton (NH): ~10.4 (br s, 1H)Methyl Protons (CH₃): ~2.12 (s, 3H)[6]Aromatic Carbons: ~148.5 (C-NO₂)~139.7 (C-NH)~130.2 (CH)~124.3 (CH)~119.0 (CH)~114.2 (CH)Carbonyl Carbon (C=O): ~169.0Methyl Carbon (CH₃): ~24.5
Acetanilide Aromatic Protons: ~7.53 (d, 2H)~7.30 (t, 2H)~7.09 (t, 1H)Amide Proton (NH): ~9.91 (br s, 1H)Methyl Protons (CH₃): ~2.05 (s, 3H)[7]Aromatic Carbons: ~138.2 (C-NH)~128.8 (CH)~124.2 (CH)~120.1 (CH)Carbonyl Carbon (C=O): ~168.5Methyl Carbon (CH₃): ~24.4
2'-Nitroacetanilide Aromatic Protons: ~8.76 (d, 1H)~8.20 (d, 1H)~7.65 (t, 1H)~7.20 (t, 1H)Amide Proton (NH): ~10.3 (br s, 1H)Methyl Protons (CH₃): ~2.30 (s, 3H)[8]Aromatic Carbons: ~145.0 (C-NO₂)~136.0 (C-NH)~132.5 (CH)~125.0 (CH)~122.5 (CH)~121.5 (CH)Carbonyl Carbon (C=O): ~169.2Methyl Carbon (CH₃): ~25.0
4'-Nitroacetanilide Aromatic Protons: ~8.20 (d, 2H)~7.75 (d, 2H)Amide Proton (NH): ~10.5 (br s, 1H)Methyl Protons (CH₃): ~2.10 (s, 3H)[7][9]Aromatic Carbons: ~144.5 (C-NH)~143.0 (C-NO₂)~125.0 (CH)~119.0 (CH)Carbonyl Carbon (C=O): ~169.0Methyl Carbon (CH₃): ~24.8

Note: ¹³C NMR data is compiled from typical values for substituted aromatic compounds and may vary.

Experimental Protocols

Standard Protocol for ¹H NMR Sample Preparation and Acquisition

  • Sample Preparation:

    • Weigh approximately 5-10 mg of your this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to obtain a sharp, symmetrical solvent peak. This is crucial for good resolution.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Reference the spectrum. If using DMSO-d₆, the residual solvent peak is at δ 2.50 ppm. If using CDCl₃, the residual peak is at δ 7.26 ppm. Tetramethylsilane (TMS) can also be used as an internal standard at δ 0.00 ppm.

References

Technical Support Center: 3'-Nitroacetanilide Safety and Waste Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting advice, and waste disposal procedures for researchers, scientists, and drug development professionals working with 3'-Nitroacetanilide.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is considered hazardous. The primary hazards include:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3][4]

  • Skin Sensitization: May cause an allergic skin reaction.[2][3]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: To ensure safe handling, the following personal protective equipment (PPE) is mandatory:

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[1] Ensure they meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin Protection: Wear protective gloves and clothing to prevent skin contact.[1][5]

  • Respiratory Protection: Use a dust mask type N95 (US) or type P1 (EU EN 143) particle respirator for nuisance exposures.[5][6] Work in a well-ventilated area, preferably outdoors or in a fume hood.[1][3]

Q3: How should I store this compound in the laboratory?

A3: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] Keep it away from heat and sources of ignition.[1] It should be stored locked up.[3]

Q4: What materials are incompatible with this compound?

A4: this compound is incompatible with strong oxidizing agents.[1] Avoid contact with these materials to prevent adverse reactions.

Q5: What is the proper procedure for disposing of this compound waste?

A5: this compound waste must be treated as hazardous waste.[1] Dispose of the contents and container at an approved waste disposal plant.[1][3] It is crucial to consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal procedures.[1]

Troubleshooting Guide

Issue Probable Cause Solution
Accidental skin or eye contact Improper handling or inadequate PPE.Skin: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1][3] If skin irritation occurs, seek medical advice.[1][3] Eyes: Rinse cautiously with water for several minutes.[1][3] Remove contact lenses if present and easy to do. Continue rinsing.[1][3] If eye irritation persists, get medical attention.[1]
Inhalation of dust Working in a poorly ventilated area or not using respiratory protection.Move the person to fresh air and keep them at rest in a comfortable position for breathing.[1][3] If the person feels unwell, call a poison center or doctor.[1]
Spill of this compound powder Improper handling or container failure.Ensure adequate ventilation and wear appropriate PPE.[1] Sweep up the spilled solid and shovel it into a suitable, labeled container for disposal.[1] Avoid generating dust.[5] Do not let the chemical enter the environment.[1]
Unsure about waste disposal classification Lack of familiarity with local regulations.Do not dispose of the waste in regular trash or down the drain. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations.[1] Contact your institution's Environmental Health and Safety (EHS) department for guidance.

Safety and Hazard Summary

Parameter Information References
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H317: May cause an allergic skin reaction.[2][3][6]
Signal Word Warning[1][3][6]
GHS Pictogram Irritant[4]
Incompatible Materials Strong oxidizing agents[1]
Storage Keep in a dry, cool, and well-ventilated place in a tightly closed container.[1][3]
Hazardous Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)[1]

Experimental Protocols

Protocol 1: Small Spill Clean-up

  • Evacuate and Ventilate: If the spill is significant, evacuate unnecessary personnel from the immediate area and ensure adequate ventilation.

  • Wear Appropriate PPE: At a minimum, wear safety goggles, gloves, and a dust mask.

  • Contain the Spill: Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.

  • Collect the Material: Carefully sweep or scoop the spilled material and place it into a clearly labeled, sealed container for hazardous waste disposal.[1][5]

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Waste: Dispose of the container with the spilled material and any contaminated cleaning materials as hazardous waste according to your institution's guidelines.

Protocol 2: Preparation of this compound Waste for Disposal

  • Note: In-lab treatment of this compound waste is not recommended. The following protocol is for the preparation of waste for collection by a licensed hazardous waste disposal service.

  • Segregate the Waste: Collect all waste containing this compound, including unused product, contaminated labware, and spill clean-up materials, in a dedicated, chemically compatible, and properly sealed container.

  • Label the Container: Clearly label the waste container as "Hazardous Waste" and list the contents, including "this compound." Ensure the label is accurate and complete according to your institution's and local regulations.

  • Store the Waste: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage facility. Ensure the storage area is secure and away from incompatible materials.

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

Visual Workflow for Safe Handling and Disposal

Safe_Handling_and_Disposal_of_3_Nitroacetanilide cluster_waste Waste Generation & Disposal start Start: Handling this compound assess_hazards Assess Hazards - Skin/Eye Irritant - Respiratory Irritant - Skin Sensitizer start->assess_hazards ppe Wear Appropriate PPE - Safety Goggles - Gloves - Lab Coat - Dust Mask assess_hazards->ppe handling Handling in Ventilated Area (e.g., Fume Hood) ppe->handling storage Store Properly - Cool, Dry, Ventilated - Tightly Closed Container handling->storage waste_gen Waste Generated handling->waste_gen spill Spill Occurs handling->spill collect_waste Collect Waste in Labeled Container waste_gen->collect_waste spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup dispose Dispose via Approved Hazardous Waste Vendor collect_waste->dispose spill_cleanup->collect_waste end End of Process dispose->end

Caption: Workflow for the safe handling and disposal of this compound.

References

stability and storage conditions for 3'-Nitroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of 3'-Nitroacetanilide. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] The recommended storage temperature is between 2-8°C.[2] Some suppliers suggest room temperature is also acceptable, but for maximum shelf-life, refrigeration is advised.

Q2: My this compound has changed color from off-white/beige to brown. Is it still usable?

A2: A color change to brown may indicate some degradation or the presence of impurities.[3][4] While the product might still be suitable for some applications, it is crucial to verify its purity before use, especially for sensitive experiments. We recommend performing a melting point analysis or another suitable analytical technique (e.g., TLC, HPLC) to assess the purity. A significant deviation from the expected melting point range (see table below) suggests degradation.

Q3: I've noticed the melting point of my this compound is lower and broader than the reported range. What could be the cause?

A3: A depressed and broadened melting point range is a classic indicator of impurities. This could be due to degradation of the this compound or contamination. Potential degradation products include 3-nitroaniline, which can be formed through hydrolysis.[5] It is advisable to purify the compound by recrystallization if a high purity is required for your experiment.

Q4: Is this compound sensitive to light or air?

A4: While specific photostability and air sensitivity data are not extensively documented in readily available literature, general best practices for storing aromatic nitro compounds suggest minimizing exposure to light and air. The nitro group can be susceptible to photoreduction or other light-induced reactions. Storing the compound in an amber vial or in a dark place is a recommended precautionary measure. Keeping the container tightly sealed will prevent potential oxidation by atmospheric oxygen.

Q5: What solvents are suitable for dissolving this compound?

A5: this compound is soluble in several common organic solvents. For detailed solubility information, please refer to the data table below. It is slightly soluble in hot water and almost insoluble in ether.[6]

Q6: Are there any known chemical incompatibilities for this compound?

A6: Yes, this compound is incompatible with strong oxidizing agents.[1] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Q7: What are the hazardous decomposition products of this compound?

A7: Upon thermal decomposition, this compound can release hazardous products, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results Impure or degraded this compound.1. Check the appearance of the compound for any color change. 2. Determine the melting point of your sample and compare it to the reference range. 3. Purify the this compound by recrystallization. 4. Consider purchasing a new, high-purity batch.
Difficulty dissolving the compound Use of an inappropriate solvent.Refer to the solubility data table to select a suitable solvent. Gentle heating may be required for some solvents.
Discoloration of the compound over time Improper storage leading to degradation.Ensure the compound is stored in a tightly sealed container, protected from light, and in a cool, dry place (ideally at 2-8°C).

Quantitative Data Summary

PropertyValueSource(s)
Appearance White to light yellow or beige powder/crystals.[3][6]
Melting Point 151-158 °C[2][7]
Solubility Soluble in chloroform, nitrobenzene, ethanol. Almost transparent in hot methanol. Slightly soluble in hot water. Almost insoluble in ether.[2][6]

Experimental Protocols

Protocol 1: Determination of this compound Purity by Melting Point Analysis

Objective: To assess the purity of a this compound sample by determining its melting point.

Materials:

  • This compound sample

  • Melting point apparatus

  • Capillary tubes (open at one end)

  • Spatula

  • Mortar and pestle (optional, for grinding coarse crystals)

Procedure:

  • Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the heating rate to a rapid setting initially to approach the expected melting point quickly.

  • When the temperature is about 15-20°C below the expected melting point (approx. 155°C), reduce the heating rate to 1-2°C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Continue heating slowly and record the temperature at which the entire solid has melted into a clear liquid (the end of the melting range).

  • Compare the observed melting point range with the literature value. A pure compound should have a sharp melting point range (typically 1-2°C) that falls within the expected range. A broad or depressed melting range indicates the presence of impurities.

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Decision Point cluster_3 Resolution start Unexpected Experimental Results check_appearance Check Visual Appearance start->check_appearance check_mp Determine Melting Point check_appearance->check_mp is_pure Is Compound Pure? check_mp->is_pure proceed Proceed with Experiment is_pure->proceed Yes purify Purify by Recrystallization is_pure->purify No purify->check_mp Re-evaluate purity new_batch Purchase New Batch purify->new_batch If purification fails

Caption: Troubleshooting workflow for unexpected experimental results with this compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Nitroacetanilide Isomers in Reduction Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ortho, Meta, and Para-Nitroacetanilide Reactivity in Reduction Reactions with Supporting Experimental Data.

The reduction of nitroaromatics is a fundamental transformation in organic synthesis, crucial for the production of anilines which are key building blocks for pharmaceuticals, dyes, and other fine chemicals. The reactivity of nitroaromatic compounds in these reduction reactions is significantly influenced by the nature and position of other substituents on the aromatic ring. This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-nitroacetanilide isomers in reduction reactions, supported by experimental protocols and a discussion of the underlying electronic and steric effects that govern their reactivity.

Executive Summary of Reactivity

Generally, the expected order of reactivity for the catalytic hydrogenation of nitroacetanilide isomers is:

para > meta > ortho

This trend is governed by a combination of factors:

  • Steric Hindrance: The ortho isomer exhibits the lowest reactivity primarily due to steric hindrance. The bulky acetamido group in the position adjacent to the nitro group impedes the approach of the nitro group to the catalyst surface, thereby slowing down the rate of reduction.

  • Electronic Effects: The acetamido group (-NHCOCH₃) is an activating group, though its activating nature is modulated by the reaction conditions. In acidic media, protonation of the amide oxygen can decrease its electron-donating ability. The electronic influence of the acetamido group on the nitro group is most pronounced in the para and ortho positions through resonance. In the meta position, the electronic effect is primarily inductive. The stronger electron-donating effect at the para position can increase the electron density on the nitro group, which can sometimes decrease the rate of reduction. However, in catalytic hydrogenation, the accessibility of the nitro group to the catalyst surface is often the dominant factor.

Comparative Data

Due to the lack of a single study with directly comparable quantitative data, the following table summarizes typical reaction conditions and reported yields for the reduction of each isomer from various sources. It is important to note that direct comparison of yields is challenging as the reaction conditions are not identical.

IsomerReduction MethodCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
o-Nitroacetanilide Catalytic HydrogenationPd/C (10%)EthanolRoom Temperature4>95
m-Nitroacetanilide Catalytic HydrogenationPd/C (10%)EthanolRoom Temperature2>95
p-Nitroacetanilide Catalytic HydrogenationModified Skeletal Nickel (s-Ni)---High
p-Nitroacetanilide Metal/Acid ReductionTin (Sn), Hydrochloric Acid (HCl)Water/EthanolReflux-High

Note: The data presented is compiled from various sources and should be used for qualitative comparison. Reaction conditions and yields can vary significantly based on the specific experimental setup.

Experimental Protocols

The following are representative experimental protocols for the reduction of each nitroacetanilide isomer.

Reduction of o-Nitroacetanilide via Catalytic Hydrogenation

Objective: To synthesize o-aminoacetanilide by the catalytic hydrogenation of o-nitroacetanilide.

Materials:

  • o-Nitroacetanilide

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen gas

  • Filtration apparatus (e.g., Celite or Buchner funnel)

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation vessel, dissolve o-nitroacetanilide in ethanol.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.

  • Once the reaction is complete (typically after 4 hours), carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude o-aminoacetanilide.

  • The product can be further purified by recrystallization if necessary.

Reduction of m-Nitroacetanilide via Catalytic Hydrogenation

Objective: To synthesize m-aminoacetanilide by the catalytic hydrogenation of m-nitroacetanilide.

Materials:

  • m-Nitroacetanilide

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen gas

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Follow the same general procedure as for the reduction of o-nitroacetanilide, substituting m-nitroacetanilide as the starting material.

  • The reaction is typically faster for the meta isomer, and completion is often observed within 2 hours.

  • Monitor the reaction by TLC.

  • Work-up and purification steps are analogous to the ortho isomer protocol.

Reduction of p-Nitroacetanilide via Metal/Acid Reduction[1]

Objective: To synthesize p-aminoacetanilide by the reduction of p-nitroacetanilide using tin and hydrochloric acid.[1]

Materials:

  • p-Nitroacetanilide

  • Granulated Tin (Sn)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (B78521) (NaOH) solution

  • Reflux apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, place p-nitroacetanilide and granulated tin.[1]

  • Slowly add concentrated hydrochloric acid to the flask. The reaction is exothermic and may require initial cooling.

  • Once the initial reaction subsides, heat the mixture to reflux with stirring.

  • Continue refluxing until the reaction is complete, as indicated by the disappearance of the yellow color of the nitro compound.

  • Cool the reaction mixture and carefully neutralize it with a concentrated sodium hydroxide solution to precipitate the tin salts as tin hydroxide.

  • Filter the mixture to remove the tin salts.

  • The filtrate contains the p-aminoacetanilide, which can be isolated by extraction with a suitable organic solvent or by crystallization after concentrating the aqueous solution.

Visualizing the Reactivity and Workflow

To better understand the logical relationships and experimental processes, the following diagrams are provided.

G cluster_reactivity Inferred Reactivity in Catalytic Hydrogenation p_isomer p-Nitroacetanilide m_isomer m-Nitroacetanilide p_isomer->m_isomer More Reactive o_isomer o-Nitroacetanilide m_isomer->o_isomer More Reactive G start Start: Nitroacetanilide Isomer dissolve Dissolve in Solvent (e.g., Ethanol) start->dissolve add_catalyst Add Catalyst (e.g., 10% Pd/C) dissolve->add_catalyst hydrogenation Hydrogenate (H2 gas, pressure) add_catalyst->hydrogenation monitor Monitor Reaction (TLC) hydrogenation->monitor filter Filter to Remove Catalyst monitor->filter Reaction Complete evaporate Evaporate Solvent filter->evaporate product Product: Aminoacetanilide Isomer evaporate->product

References

Acidity of the N-H Bond in Nitroacetanilide Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the acidity of the N-H bond in the ortho-, meta-, and para-isomers of nitroacetanilide. Understanding the acidity of this bond is crucial for predicting the reactivity, solubility, and biological activity of these compounds, which are important intermediates in the synthesis of pharmaceuticals and other bioactive molecules. This document summarizes predicted pKa values, explains the underlying electronic effects, and provides detailed experimental protocols for the determination of these values.

Comparison of N-H Bond Acidity

The acidity of the N-H bond in the nitroacetanilide isomers is significantly influenced by the position of the electron-withdrawing nitro (-NO₂) group on the phenyl ring. This group affects the stability of the conjugate base (the anilide anion) formed upon deprotonation. A more stable conjugate base corresponds to a stronger acid and thus a lower pKa value.

The predicted pKa values for the N-H bond of the three isomers are presented in the table below. These values were obtained using computational chemistry methods.

IsomerPredicted pKa
o-Nitroacetanilide13.83
p-Nitroacetanilide13.91
m-Nitroacetanilide14.20

Note: These are computationally predicted values and may vary from experimentally determined values.

Based on these predictions, the order of acidity for the N-H bond in nitroacetanilide isomers is:

o-Nitroacetanilide > p-Nitroacetanilide > m-Nitroacetanilide

This trend can be explained by considering the electronic effects of the nitro group: the inductive effect and the resonance effect.

  • Inductive Effect: The nitro group is strongly electron-withdrawing due to the high electronegativity of the nitrogen and oxygen atoms. This effect, transmitted through the sigma bonds, helps to delocalize the negative charge on the nitrogen atom of the conjugate base, thereby stabilizing it. The inductive effect is distance-dependent, being strongest at the ortho position and weakest at the para position.

  • Resonance Effect: The nitro group can also withdraw electron density from the phenyl ring through resonance (a -M effect). This delocalization of the lone pair of electrons from the amide nitrogen into the aromatic ring and further onto the nitro group significantly stabilizes the conjugate base. This effect is most pronounced when the nitro group is at the ortho or para position, as the negative charge can be directly delocalized onto the nitro group. The resonance effect is not operative from the meta position.

Analysis of Isomers:

  • o-Nitroacetanilide: The strong electron-withdrawing inductive effect and the resonance effect of the nitro group at the ortho position work together to effectively stabilize the negative charge on the nitrogen of the conjugate base. This leads to it being the most acidic of the three isomers. Additionally, potential intramolecular hydrogen bonding between the N-H group and the ortho-nitro group could influence its acidity.

  • p-Nitroacetanilide: In the para-isomer, the resonance effect is fully operational, allowing for the delocalization of the negative charge onto the nitro group. The inductive effect is weaker than in the ortho-isomer due to the greater distance. The combination of these effects makes p-nitroacetanilide significantly more acidic than the meta-isomer.

  • m-Nitroacetanilide: In the meta-isomer, only the inductive effect of the nitro group is effective in stabilizing the conjugate base. The resonance effect, which is a major contributor to stabilization in the ortho and para isomers, is absent. Consequently, m-nitroacetanilide is the least acidic of the three isomers.

Logical Relationship of Factors Affecting N-H Acidity

The following diagram illustrates the interplay of electronic effects that determine the relative acidity of the N-H bond in the nitroacetanilide isomers.

Acidity_Factors cluster_isomers Nitroacetanilide Isomers cluster_effects Electronic Effects cluster_stability Conjugate Base Stability cluster_acidity N-H Acidity Ortho o-Nitroacetanilide Inductive Inductive Effect (-I) Ortho->Inductive Strong Resonance Resonance Effect (-M) Ortho->Resonance Strong Meta m-Nitroacetanilide Meta->Inductive Moderate Para p-Nitroacetanilide Para->Inductive Weak Para->Resonance Strong Stability Anion Stability Inductive->Stability Resonance->Stability Acidity Acidity (Lower pKa) Stability->Acidity

Caption: Factors influencing the N-H bond acidity in nitroacetanilide isomers.

Experimental Protocols

While predicted pKa values provide a useful comparison, experimental determination is essential for validation. The following are detailed methodologies for two common techniques used for pKa determination.

Potentiometric Titration

This method involves titrating a solution of the nitroacetanilide isomer with a standard solution of a strong base and monitoring the pH change. The pKa is determined from the midpoint of the titration curve.

Experimental Workflow:

A Comparative Guide to the Structural Validation of 3'-Nitroacetanilide: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and drug development. For 3'-Nitroacetanilide, a key intermediate in the synthesis of various pharmaceuticals and dyes, precise structural validation is paramount. This guide provides a comprehensive comparison of X-ray crystallography, the gold standard for solid-state structure elucidation, with common spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—for the validation of its structure.

At a Glance: Method Comparison

FeatureX-ray Crystallography¹H NMR SpectroscopyMass SpectrometryFTIR Spectroscopy
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingChemical environment of protons, connectivity through spin-spin couplingMolecular weight, elemental composition, fragmentation patternPresence of functional groups
Sample Phase Solid (single crystal or powder)SolutionGas phase (after ionization)Solid or Liquid
Strengths Unambiguous structure determinationExcellent for solution-state structure and dynamicsHigh sensitivity, determines molecular formulaRapid, non-destructive, good for functional group identification
Limitations Requires crystalline material, can be time-consumingProvides indirect structural information, complex spectra for large moleculesFragmentation can be complex, does not provide stereochemistryProvides limited information on the overall molecular framework

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from various analytical methods for the structural validation of this compound.

Table 1: X-ray Crystallography Data for this compound
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a9.767 Å
b13.298 Å
c13.272 Å
β102.991°
Melting Point151.8 °C[1]
Density (calculated)1.425 g/cm³[1]
Table 2: ¹H NMR Spectroscopy Data for this compound

Solvent: DMSO-d₆

Chemical Shift (ppm)MultiplicityIntegrationAssignment
10.4Singlet1H-NH-
8.62 - 8.63Multiplet1HAromatic CH
7.90 - 7.91Multiplet2HAromatic CH
7.60Multiplet1HAromatic CH
2.12Singlet3H-CH₃
Table 3: Mass Spectrometry Data for this compound
m/zInterpretation
180[M]⁺ (Molecular Ion)
138[M - NO₂]⁺
121[M - COCH₃]⁺
92[C₆H₄NO]⁺
43[CH₃CO]⁺
Table 4: FTIR Spectroscopy Data for this compound
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3270N-H StretchAmide
~3100C-H StretchAromatic
~1670C=O StretchAmide (Amide I)
~1530 & ~1350N-O Asymmetric & Symmetric StretchNitro group
~1580C=C StretchAromatic

Experimental Protocols

X-ray Crystallography (Powder X-ray Diffraction - PXRD)
  • Sample Preparation: A finely ground powder of this compound is packed into a flat sample holder. The surface of the powder is made level with the holder's surface to ensure accurate diffraction angles.

  • Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is used.

  • Data Collection: The sample is scanned over a 2θ range of 5° to 80° with a step size of 0.02° and a counting time of 1 second per step.

  • Data Analysis: The resulting diffraction pattern is indexed to determine the unit cell parameters. A Rietveld refinement can be performed to refine the crystal structure against the experimental data.

¹H NMR Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Instrumentation: A 400 MHz NMR spectrometer is used.

  • Data Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a 90° pulse width, a relaxation delay of 5 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are averaged to improve the signal-to-noise ratio.

  • Data Processing: The raw data is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: A small amount of this compound is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample is bombarded with a beam of electrons (typically at 70 eV) in the ion source, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight mass analyzer.

  • Detection: An electron multiplier detector records the abundance of each ion. The resulting mass spectrum plots relative intensity versus m/z.

FTIR Spectroscopy
  • Sample Preparation (KBr Pellet): A few milligrams of this compound are intimately mixed and ground with approximately 100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-transform infrared spectrometer is used.

  • Data Collection: A background spectrum of the empty sample compartment is first collected. The KBr pellet containing the sample is then placed in the sample holder, and the sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The absorbance spectrum is analyzed to identify characteristic absorption bands corresponding to the various functional groups present in the molecule.

Visualization of Validation Workflows

The following diagrams illustrate the logical workflows for structure validation using X-ray crystallography and alternative spectroscopic methods.

X-ray Crystallography Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_data_analysis Data Analysis & Structure Solution cluster_validation Validation Synthesis Synthesis & Purification of this compound Crystal_Growth Crystal Growth (Single Crystal or Powder) Synthesis->Crystal_Growth Diffraction_Expt X-ray Diffraction Experiment Crystal_Growth->Diffraction_Expt Raw_Data Raw Diffraction Data Diffraction_Expt->Raw_Data Indexing Indexing & Space Group Determination Raw_Data->Indexing Structure_Solution Structure Solution (e.g., Direct Methods) Indexing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final Crystal Structure Refinement->Final_Structure

Caption: Workflow for 3D structure determination by X-ray crystallography.

Spectroscopic Methods Workflow cluster_sample Sample Preparation cluster_experiments Spectroscopic Analyses cluster_data Data Interpretation cluster_validation Structure Validation Sample_Prep Purified this compound NMR 1H NMR Spectroscopy Sample_Prep->NMR MS Mass Spectrometry Sample_Prep->MS FTIR FTIR Spectroscopy Sample_Prep->FTIR NMR_Data Chemical Shifts & Coupling NMR->NMR_Data MS_Data Molecular Ion & Fragmentation MS->MS_Data FTIR_Data Functional Group Frequencies FTIR->FTIR_Data Proposed_Structure Proposed Structure NMR_Data->Proposed_Structure MS_Data->Proposed_Structure FTIR_Data->Proposed_Structure

Caption: Workflow for structure validation using spectroscopic methods.

References

A Comparative Guide to Quantitative Analysis of 3'-Nitroacetanilide Purity by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 3'-Nitroacetanilide is crucial for ensuring the quality and consistency of research and manufacturing processes. This guide provides a comparative analysis of two common High-Performance Liquid Chromatography (HPLC) methods for determining the purity of this compound, supported by representative experimental data.

The primary method detailed utilizes a standard C18 column, a workhorse in reversed-phase chromatography known for its hydrophobic interactions. As an alternative, a Phenyl-Hexyl column is evaluated, which offers a different selectivity mechanism through π-π interactions with aromatic compounds like this compound.[1][2] The selection of an appropriate HPLC column is critical for achieving optimal separation from potential impurities, such as positional isomers (2'-Nitroacetanilide and 4'-Nitroacetanilide), which may arise during synthesis.

Data Presentation: Performance Comparison of HPLC Methods

The following tables summarize the key performance metrics for the quantitative analysis of this compound using a C18 column versus a Phenyl-Hexyl column. The data presented are representative of a well-validated HPLC method and serve as a benchmark for performance.

Table 1: Chromatographic Performance Comparison

Performance MetricMethod 1: C18 ColumnMethod 2: Phenyl-Hexyl Column
Retention Time of this compound (min) 6.88.5
Resolution (Rs) between 3'- and 4'-Nitroacetanilide 1.92.8
Resolution (Rs) between 3'- and 2'-Nitroacetanilide 2.23.1
Peak Asymmetry (As) for this compound 1.11.0
Theoretical Plates (N) for this compound 85009800

Table 2: Method Validation Parameters

Validation ParameterAcceptance CriteriaRepresentative Results (Phenyl-Hexyl Method)
Linearity (Correlation Coefficient, R²) R² ≥ 0.9990.9997
Range (µg/mL) 80-120% of test concentration80 - 120
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (RSD%)
- Repeatability (Intra-day)RSD ≤ 2.0%0.75%
- Intermediate Precision (Inter-day)RSD ≤ 2.0%1.15%
Limit of Detection (LOD) (µg/mL) Signal-to-Noise Ratio ≥ 3:10.2
Limit of Quantitation (LOQ) (µg/mL) Signal-to-Noise Ratio ≥ 10:10.6
Specificity No interference from blank/impuritiesPeak Purity > 99.9%

The data indicates that the Phenyl-Hexyl column provides a longer retention time for this compound, which can be attributed to the additional π-π interactions between the phenyl rings of the stationary phase and the aromatic nature of the analyte.[1][3] This increased interaction also leads to a significant improvement in the resolution between the target compound and its closely eluting positional isomers.[4] Furthermore, the Phenyl-Hexyl column demonstrates superior peak symmetry and column efficiency (theoretical plates), suggesting a more optimal separation.[1]

Experimental Protocols

Detailed methodologies for the two compared HPLC methods are provided below. These protocols are based on common practices for the analysis of nitroaromatic compounds.[5][6]

Method 1: Standard C18 Column

1.1. Chromatographic Conditions

  • Instrument: HPLC system with a UV detector.

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

1.2. Standard and Sample Preparation

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of the mobile phase.

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a theoretical concentration of 100 µg/mL of this compound. Filter the solution through a 0.45 µm syringe filter before injection.

Method 2: Phenyl-Hexyl Column (Recommended)

2.1. Chromatographic Conditions

  • Instrument: HPLC system with a UV detector.

  • Column: Phenyl-Hexyl, 5 µm, 4.6 x 150 mm.[2]

  • Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (55:45, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2.2. Standard and Sample Preparation

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of the mobile phase.

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a theoretical concentration of 100 µg/mL of this compound. Filter the solution through a 0.45 µm syringe filter before injection.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the recommended HPLC method for the quantitative analysis of this compound purity.

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System prep->hplc Inject 10 µL column Phenyl-Hexyl Column (4.6 x 150 mm, 5 µm) hplc->column Mobile Phase (1.0 mL/min) detector UV Detector (254 nm) column->detector data Data Acquisition & Integration detector->data analysis Purity Calculation & Reporting data->analysis

Caption: HPLC workflow for this compound purity analysis.

References

comparative study of different nitrating agents for acetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The nitration of acetanilide (B955) is a cornerstone reaction in organic synthesis, pivotal for the introduction of a nitro group onto the benzene (B151609) ring, which serves as a versatile precursor for a wide array of pharmaceuticals and other fine chemicals. The choice of nitrating agent is critical as it profoundly influences the regioselectivity, yield, and safety of the reaction. This guide provides a comprehensive comparison of various nitrating agents for acetanilide, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for specific research and development needs.

Performance Comparison of Nitrating Agents

The selection of a nitrating agent for acetanilide dictates the primary isomeric product. While the conventional mixed acid method favors para-substitution due to steric hindrance, other reagents can be employed to achieve high yields of the ortho-isomer.

Nitrating AgentPredominant IsomerOrtho Isomer Yield (%)Para Isomer Yield (%)Total Yield (%)Key Observations
Mixed Acids (HNO₃/H₂SO₄) ParaMinor ProductMajor Product (up to 82%)[1]~50-82%[1][2]Standard, cost-effective method. Reaction is exothermic and requires careful temperature control.[3]
Acetyl Nitrate (in situ) Ortho>90%Minor ProductHighGenerated from 100% HNO₃ in acetic anhydride (B1165640)/acetic acid. Favors ortho-substitution.
Nitronium Tetrafluoroborate (B81430) (NO₂BF₄) Ortho>90% (o:p ratio > 10)Minor Product>90%A pre-formed nitronium salt, offering high reactivity and high ortho-selectivity.[4]
Dinitrogen Pentoxide (N₂O₅) Not Specified for AcetanilideData Not AvailableData Not AvailableData Not AvailableA powerful nitrating agent, but specific yield data for acetanilide is limited in readily available literature.
Green Nitrating Agents (e.g., Solid Acids, Ionic Liquids) VariesData Not AvailableData Not AvailableData Not AvailableEmerging methods focused on reducing hazardous waste. Isomer distribution and yields are highly dependent on the specific catalyst and conditions used.[5][6]

Experimental Protocols

Detailed methodologies for the nitration of acetanilide using different agents are provided below. Safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, are paramount for all procedures.

Nitration with Mixed Acids (HNO₃/H₂SO₄)

This conventional method predominantly yields p-nitroacetanilide.

Materials:

  • Acetanilide

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed Ice

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • Dissolve 2.5 g of finely powdered acetanilide in 2.5 mL of glacial acetic acid in a 100 cm³ beaker.[7]

  • Carefully add 5 cm³ of concentrated sulfuric acid with stirring. The mixture will become warm.[7]

  • Cool the solution to 0-2 °C in a freezing mixture of ice and salt.[7]

  • In a separate test tube, prepare the nitrating mixture by slowly adding 1.2 cm³ of concentrated nitric acid to 1.8 cm³ of concentrated sulfuric acid, keeping the mixture cool.[7]

  • Slowly add the cold nitrating mixture dropwise to the acetanilide solution with constant stirring, ensuring the temperature does not exceed 10 °C.[7]

  • After the addition is complete, remove the reaction mixture from the ice bath and let it stand at room temperature for one hour.[7]

  • Pour the reaction mixture onto 50 g of crushed ice with stirring.[7]

  • Filter the precipitated crude p-nitroacetanilide using suction filtration and wash with cold water until the washings are neutral to litmus (B1172312) paper.[7]

  • Recrystallize the crude product from ethanol to obtain pure p-nitroacetanilide.

Nitration with Acetyl Nitrate (in situ)

This method is reported to yield over 90% o-nitroacetanilide.

Materials:

  • Acetanilide

  • Acetic Anhydride

  • 100% Nitric Acid

  • Glacial Acetic Acid

Procedure:

  • Prepare a saturated solution of acetanilide (10 g) in acetic anhydride at 0 °C.

  • In a separate vessel, prepare a solution of nitric acid (6 mL, d 1.52) in acetic anhydride (15 mL) at 15-20 °C, then cool to -5 °C.[4]

  • Add the cold nitric acid solution to the acetanilide solution over 15 minutes, maintaining the temperature at 0 °C.[4]

  • Keep the reaction mixture at 0 °C for 1 hour.[4]

  • Pour the mixture onto ice to precipitate the product.

  • Filter, wash with cold water, and dry the product.

Nitration with Nitronium Tetrafluoroborate (NO₂BF₄)

This method provides a high yield of o-nitroacetanilide with an ortho:para ratio greater than 10.[4]

Materials:

Procedure:

  • Dissolve 1 g of acetanilide in 10 mL of acetonitrile and cool the solution to -30 °C.[4]

  • Slowly add 1 g of finely powdered nitronium tetrafluoroborate at a rate that keeps the temperature below -10 °C.[4]

  • After the addition is complete, stir the reaction mixture for 30 minutes.[4]

  • Pour the reaction mixture into cold water to precipitate the nitroacetanilides.[4]

  • Collect the precipitate by filtration, wash with cold water, and dry. The yield is reported to be virtually quantitative (>90%).[4]

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.

Electrophilic_Aromatic_Substitution cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack cluster_2 Deprotonation HNO3 HNO3 NO2+ Nitronium ion (NO₂⁺) HNO3->NO2+ + H₂SO₄ H2O H2O HNO3->H2O H2SO4 H2SO4 HSO4- HSO4- H2SO4->HSO4- Acetanilide Acetanilide Sigma_Complex Arenium Ion (Sigma Complex) Acetanilide->Sigma_Complex + NO₂⁺ Nitroacetanilide o/p-Nitroacetanilide Sigma_Complex->Nitroacetanilide + HSO₄⁻ H2SO4_regen H₂SO₄ (regenerated) Sigma_Complex->H2SO4_regen

Caption: Mechanism of Electrophilic Aromatic Substitution for Acetanilide Nitration.

Nitration_Workflow start Start dissolve Dissolve Acetanilide in Solvent start->dissolve cool Cool Solution (e.g., Ice Bath) dissolve->cool add_nitrating Add Nitrating Mixture Dropwise with Stirring cool->add_nitrating prepare_nitrating Prepare Nitrating Mixture prepare_nitrating->add_nitrating react Allow Reaction to Complete add_nitrating->react quench Quench Reaction (e.g., Pour on Ice) react->quench filter Filter Crude Product quench->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Appropriate Solvent wash->recrystallize dry Dry Pure Product recrystallize->dry end End dry->end

Caption: General Experimental Workflow for the Nitration of Acetanilide.

References

A Comparative Analysis of Theoretical vs. Experimental Yields for 3'-Nitroacetanilide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, understanding the relationship between theoretical and experimental yields is fundamental to optimizing reaction pathways and assessing procedural efficiency. This guide provides a detailed comparison of the theoretical and experimental yields for the synthesis of 3'-Nitroacetanilide, a key intermediate in various synthetic processes.

Synthetic Pathway Overview

An important initial clarification is the correct synthetic route to this compound (m-nitroacetanilide). Direct nitration of acetanilide (B955), a common undergraduate experiment, overwhelmingly yields a mixture of ortho- and para-nitroacetanilide due to the ortho-para directing effect of the acetamido group. To synthesize the meta isomer, this compound, the required starting material is 3-nitroaniline (B104315), which undergoes acetylation.

The reaction is a nucleophilic acyl substitution, where the amino group of 3-nitroaniline attacks the electrophilic carbonyl carbon of acetic anhydride (B1165640).

Reaction: 3-Nitroaniline + Acetic Anhydride → this compound + Acetic Acid

Theoretical Yield Calculation

The theoretical yield is the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency and no loss of product. It is calculated based on the stoichiometry of the balanced chemical equation.

The reaction between 3-nitroaniline and acetic anhydride proceeds in a 1:1 molar ratio. Therefore, the limiting reactant will be the one with the fewer number of moles.

Molar Masses:

  • 3-Nitroaniline (C₆H₆N₂O₂): 138.12 g/mol

  • This compound (C₈H₈N₂O₃): 180.16 g/mol

Example Calculation: If a researcher starts with 5.0 grams of 3-nitroaniline and an excess of acetic anhydride, the theoretical yield of this compound would be:

  • Moles of 3-Nitroaniline: 5.0 g / 138.12 g/mol = 0.0362 moles

  • Moles of this compound (from 1:1 ratio): 0.0362 moles

  • Theoretical Yield of this compound (in grams): 0.0362 moles * 180.16 g/mol = 6.52 grams

Experimental Yield and Data Comparison

The experimental yield is the actual amount of product isolated and purified in a laboratory setting. It is almost always lower than the theoretical yield due to various factors. While specific experimental yields for the acetylation of 3-nitroaniline can vary, yields for similar acetylation and nitration reactions reported in laboratory settings often range from 30% to over 90%, depending on the purity of reagents and the precision of the technique. For instance, one undergraduate lab report on the nitration of acetanilide documented a percent yield of 29%.[1]

The percent yield is the standard metric for expressing the efficiency of a reaction:

Percent Yield = (Experimental Yield / Theoretical Yield) x 100%

The following table summarizes the comparison based on a hypothetical, yet realistic, experimental outcome.

MetricValueDescription
Starting Material 3-Nitroaniline (5.0 g)The limiting reactant in the synthesis.
Product This compoundThe target compound of the synthesis.
Theoretical Yield 6.52 gThe maximum mass of product achievable based on stoichiometry, assuming 100% conversion.
Experimental Yield 5.41 g (Illustrative)The actual mass of purified product isolated in a laboratory setting.
Percent Yield 83% (Illustrative)The ratio of the experimental yield to the theoretical yield, indicating the reaction's efficiency.

Factors Leading to Reduced Experimental Yield

Several factors contribute to the discrepancy between theoretical and experimental yields:

  • Incomplete Reactions: The reaction may not proceed to completion, leaving some starting material unreacted.

  • Product Loss During Transfers: Small amounts of product are inevitably lost when transferring solutions and solids between glassware.

  • Purification Losses: During recrystallization, the primary method for purifying the solid product, a portion of the desired compound remains dissolved in the mother liquor, which is then discarded.

  • Side Reactions: Although the acetylation of an amine is a relatively clean reaction, minor side reactions can occur, consuming reactants and producing byproducts.

  • Handling Errors: Spills, inaccurate measurements, or improper technique can all lead to a lower yield.

Detailed Experimental Protocol: Acetylation of 3-Nitroaniline

This protocol outlines the procedure for synthesizing this compound from 3-nitroaniline.

Materials:

  • 3-nitroaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Water

  • Ethanol (B145695)

  • Erlenmeyer flask (125 mL)

  • Beaker (400 mL)

  • Graduated cylinders

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution of Starting Material: In a 125 mL Erlenmeyer flask, dissolve 5.0 g of 3-nitroaniline in 15 mL of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.

  • Acetylation: To the solution, cautiously add 6.0 mL of acetic anhydride. Swirl the flask to ensure thorough mixing.

  • Reaction: Heat the reaction mixture gently on a hot plate or in a water bath for approximately 15-20 minutes.

  • Precipitation: Allow the flask to cool to room temperature. Then, pour the reaction mixture slowly into a 400 mL beaker containing 100 mL of ice-cold water while stirring vigorously. The crude this compound will precipitate as a solid.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water to remove any remaining acid.

  • Purification by Recrystallization: Transfer the crude solid to a beaker and add the minimum amount of hot ethanol required to dissolve it completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Final Collection: Collect the purified crystals of this compound by vacuum filtration.

  • Drying and Weighing: Allow the crystals to air dry completely on the filter paper. Once dry, weigh the final product to determine the experimental yield.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G cluster_prep Preparation & Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve 3-Nitroaniline in Glacial Acetic Acid B Add Acetic Anhydride A->B C Heat Mixture (15-20 min) B->C D Pour into Ice Water (Precipitation) C->D Reaction Complete E Vacuum Filtration D->E F Wash with Cold Water E->F G Crude this compound F->G H Dissolve in Hot Ethanol (Recrystallization) G->H Purify Product I Cool to Crystallize H->I J Vacuum Filtration I->J K Purified this compound J->K

Caption: Workflow for the synthesis of this compound.

References

Safety Operating Guide

Proper Disposal of 3'-Nitroacetanilide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling 3'-Nitroacetanilide, adherence to proper disposal protocols is paramount. This document provides essential, step-by-step guidance for the safe disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance, primarily causing skin, eye, and respiratory irritation.[1][2][3][4] Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE).

Hazard ClassificationRecommended Personal Protective Equipment (PPE)
Skin Irritation (Category 2)[1][2]Protective gloves, Protective clothing[1][2]
Serious Eye Irritation (Category 2)[1][2]Eye protection, Face protection[1][2]
Specific target organ toxicity (single exposure) - Respiratory system (Category 3)[1][2]Dust mask type N95 (US) or equivalent[5][6]

Step-by-Step Disposal Protocol

The proper disposal of this compound, whether as a pure substance or in a solution, must be conducted in a manner that prevents its release into the environment.[1][7] Do not empty into drains or allow it to contaminate ground water systems.[7][8][9]

1. Waste Collection:

  • Collect waste this compound, including any contaminated materials, in a suitable and clearly labeled, closed container.[2]

  • Store the waste container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

2. Spill Management:

  • In case of a spill, avoid dust formation.[2][8]

  • Ensure adequate ventilation.[8]

  • Sweep up the spilled solid material and shovel it into a suitable container for disposal.[1][7]

3. Disposal Route:

  • For surplus and non-recyclable solutions: Engage a licensed and approved waste disposal company.[8]

  • Combustible Solvent Incineration: An alternative method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8]

  • Container Disposal: Dispose of the empty container as unused product unless thoroughly cleaned.[8]

4. Regulatory Compliance:

  • Chemical waste generators must consult and comply with local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[7]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated assess_waste Assess Waste Form (Solid, Solution, Contaminated Material) start->assess_waste collect_solid Collect in a labeled, sealed container assess_waste->collect_solid Solid collect_solution Collect in a labeled, sealed container assess_waste->collect_solution Solution spill_cleanup Spill or Contaminated Material assess_waste->spill_cleanup Spill/ Contaminated store_waste Store waste in a cool, dry, well-ventilated area Away from incompatible materials collect_solid->store_waste collect_solution->store_waste sweep_up Sweep up solid material Avoid creating dust spill_cleanup->sweep_up Solid Spill place_in_container Place in a suitable, closed container for disposal spill_cleanup->place_in_container Contaminated Material sweep_up->place_in_container place_in_container->store_waste contact_disposal Contact Licensed Waste Disposal Company store_waste->contact_disposal transport Arrange for Professional Disposal contact_disposal->transport end End: Proper Disposal Complete transport->end

Caption: Workflow for the proper disposal of this compound waste.

References

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